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Foundational

A Comprehensive Guide to the Structural Elucidation of 1-Propargyl-3-methoxypyridine-2-one using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Pyridin-2-one Core and the Need for Precise Characterization The pyridin-2-one moiety is a privileged scaffold in drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyridin-2-one Core and the Need for Precise Characterization

The pyridin-2-one moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of a propargyl group at the N1 position provides a reactive handle for further synthetic modifications, such as "click" chemistry, while the methoxy group at C3 modulates the electronic properties of the ring.[3] Given this synthetic utility, the precise and unequivocal confirmation of the structure of 1-Propargyl-3-methoxypyridine-2-one is paramount.

NMR spectroscopy provides a detailed fingerprint of a molecule's atomic connectivity and chemical environment.[2] This guide will walk through the process of using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to fully assign all proton and carbon signals, ensuring the structural integrity of the synthesized compound.

Theoretical Principles and Predicted Spectral Features

The chemical shift (δ) of a nucleus in NMR is highly sensitive to its local electronic environment. The electron-withdrawing nitrogen atom and the carbonyl group in the pyridin-2-one ring, along with the anisotropic effects of the aromatic system and the alkyne, will all influence the final spectrum.[4][5][6]

Below is a predictive analysis of the ¹H and ¹³C NMR spectra of 1-Propargyl-3-methoxypyridine-2-one, based on known chemical shift ranges for its constituent functional groups.

Molecular Structure and Atom Numbering

For clarity, the following numbering scheme will be used throughout this guide.

Caption: Labeled structure of 1-Propargyl-3-methoxypyridine-2-one.

Predicted ¹H NMR Chemical Shifts
Proton(s)MultiplicityPredicted δ (ppm)Rationale & Comments
H6 Doublet (d)7.0 - 7.5Located alpha to the ring nitrogen, expected to be deshielded. Coupled to H5.[2][4]
H5 Triplet (t) or dd6.5 - 7.0Coupled to both H6 and H4. Its chemical shift will be influenced by the methoxy group.
H4 Doublet (d)6.0 - 6.5Coupled to H5. Shielded relative to H6 due to its position relative to the nitrogen.
H7 (N-CH₂ )Doublet (d)4.5 - 5.0Methylene protons adjacent to the nitrogen and the alkyne. Will show a small coupling to the acetylenic proton (H9).
H10 (O-CH₃ )Singlet (s)3.8 - 4.2Methoxy groups on aromatic rings typically appear as a sharp singlet in this region.[7]
H9 (≡C-H )Triplet (t)2.2 - 2.8The terminal acetylenic proton. Will show a small coupling to the methylene protons (H7).
Predicted ¹³C NMR Chemical Shifts
Carbon(s)Predicted δ (ppm)Rationale & Comments
C2 (C=O)160 - 165Carbonyl carbons in pyridinone systems are significantly deshielded.[8]
C3 145 - 155Aromatic carbon bearing the electron-donating methoxy group.
C6 135 - 145Aromatic carbon alpha to the nitrogen.[9][10]
C4 110 - 120Aromatic carbon influenced by both the nitrogen and the methoxy group.
C5 105 - 115Aromatic carbon, expected to be relatively shielded.
C8 (≡C)75 - 85Quaternary sp-hybridized carbon of the alkyne.
C9 (≡C -H)70 - 80Terminal sp-hybridized carbon of the alkyne.
C10 (O-C H₃)55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7]
C7 (N-C H₂)35 - 45Aliphatic carbon attached to the nitrogen.

Experimental Workflow for Complete Spectral Assignment

Achieving an unambiguous assignment of all signals requires a systematic approach, moving from simple 1D experiments to more complex 2D correlation experiments.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Spectra Acquisition cluster_2D Phase 3: 2D Spectra for Connectivity cluster_analysis Phase 4: Final Assignment & Reporting prep Sample Preparation ~5-10 mg in ~0.6 mL CDCl₃ Add TMS as internal standard H1_NMR ¹H NMR - Quantitative analysis - Identify spin systems - Observe coupling patterns prep->H1_NMR C13_NMR ¹³C{¹H} NMR - Count unique carbons - Identify functional groups (C=O, C≡C) prep->C13_NMR COSY COSY (¹H-¹H Correlation) - Identify adjacent protons (H4-H5-H6) - Confirm H7-H9 coupling H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) - Connect protons to their attached carbons (H4→C4, H5→C5, etc.) C13_NMR->HSQC assign Full Structural Assignment - Integrate all data - Assign every ¹H and ¹³C signal COSY->assign HMBC HMBC (¹H-¹³C Long-Range Correlation) - Establish multi-bond connectivity - Key for assigning quaternary carbons HSQC->HMBC HMBC->assign report Data Reporting - Tabulate chemical shifts - List coupling constants assign->report

Caption: Workflow for the complete NMR-based structural elucidation.

Detailed Experimental Protocols

The following protocols are representative and should be adapted to the specific instrumentation available.[11][12]

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified 1-Propargyl-3-methoxypyridine-2-one.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for many organic molecules.[13]

  • Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution and a homogeneous solution.

B. Spectrometer Setup & 1D Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably operating at a proton frequency of 400 MHz or higher for better signal dispersion.[1]

  • Locking and Shimming: Insert the sample. The instrument's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure the spectral width covers the expected range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Set the spectral width to cover the full range of organic carbons (e.g., 0-200 ppm).

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

Data Interpretation: Assigning the Structure with 2D NMR

While 1D spectra provide the initial data, 2D NMR is essential for piecing together the molecular puzzle.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.

    • Expected Correlations: A cross-peak between H4 and H5 , and another between H5 and H6 , will definitively establish the connectivity of the pyridine ring protons. A weaker cross-peak between the methylene protons (H7 ) and the acetylenic proton (H9 ) will confirm the integrity of the propargyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation).

    • Expected Correlations: This is the primary tool for assigning protonated carbons. It will show cross-peaks for H4↔C4, H5↔C5, H6↔C6, H7↔C7, H9↔C9, and H10↔C10.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for assigning quaternary (non-protonated) carbons and piecing together different fragments of the molecule.

    • Key Expected Correlations:

      • The methoxy protons (H10 ) should correlate to the C3 carbon, confirming the position of the methoxy group.

      • The methylene protons (H7 ) should correlate to the ring carbons C2 and C6, confirming the N-alkylation site. They will also correlate to the quaternary alkyne carbon, C8.

      • The ring protons will show correlations to neighboring carbons, helping to assign the quaternary C2 and C3. For example, H4 should show a correlation to C2 and C6.

By systematically analyzing the data from these three experiments, every proton and carbon signal can be assigned with high confidence, leading to the complete and unambiguous structural confirmation of 1-Propargyl-3-methoxypyridine-2-one.

Conclusion

The structural elucidation of novel organic compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, expert-led methodology for the complete ¹H and ¹³C NMR spectral assignment of 1-Propargyl-3-methoxypyridine-2-one. By integrating predictive analysis with a detailed experimental workflow encompassing 1D and 2D NMR techniques, researchers can confidently verify the structure of this and other related heterocyclic molecules. This self-validating system of interlocking correlation experiments ensures the highest degree of scientific integrity and trustworthiness in molecular characterization.

References

  • UChicago Knowledge. (n.d.). Supporting Information. Retrieved from University of Chicago Knowledge Base. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from Preprints.org. [Link]

  • DOI. (n.d.). General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. Retrieved from DOI. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from DTIC. [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from ACD/Labs. [Link]

  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. Retrieved from The Journal of Physical Chemistry. [Link]

  • NSF PAR. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from NSF Public Access Repository. [Link]

  • CDC Stacks. (n.d.). BUL 657 The Proton Nuclear Magnetic Resonance Spectra of Pyridines. Retrieved from CDC Stacks. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from ScienceDirect. [Link]

  • PMC. (2016, August 29). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Retrieved from ResearchGate. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from KGROUP. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from Modgraph. [Link]

Sources

Exploratory

Crystal structure analysis of 1-Propargyl-3-methoxypyridine-2-one

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Propargyl-3-methoxypyridine-2-one Foreword: The Structural Imperative in Modern Drug Discovery In the landscape of medicinal chemistry, the pyridinone sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Propargyl-3-methoxypyridine-2-one

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridinone scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within these molecules is not a trivial detail; it is the very foundation of their interaction with biological targets.[2][3] Understanding this architecture through single-crystal X-ray diffraction (SCXRD) is paramount, transforming drug development from a process of serendipity into one of rational, structure-based design.[4][5]

This guide provides a comprehensive, field-proven walkthrough of the complete process of crystal structure analysis, using the novel compound 1-Propargyl-3-methoxypyridine-2-one as a case study. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for obtaining and interpreting high-quality crystallographic data.

Part 1: Synthesis and Crystallization: From Powder to Perfect Lattice

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent, often challenging, task of growing a high-quality single crystal.

Synthesis of 1-Propargyl-3-methoxypyridine-2-one

The target compound was synthesized via N-alkylation of 3-methoxy-2(1H)-pyridinone. This approach is a standard, reliable method for modifying the pyridinone core. The propargyl group is a particularly interesting functional moiety, as its terminal alkyne provides a "handle" for further modification via click chemistry, a valuable tool in fragment-based drug discovery.[6][7]

Experimental Protocol:

  • Reactant Preparation: To a solution of 3-methoxy-2(1H)-pyridinone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature. The use of a slight excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-Propargyl-3-methoxypyridine-2-one.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is the most critical and often rate-limiting step.[8] The process is a systematic search for conditions that allow slow, ordered precipitation from a supersaturated solution.[9]

Crystallization Screening Protocol:

  • Solubility Screening: The first step is to assess the compound's solubility in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). The ideal solvent is one in which the compound is moderately soluble. For 1-Propargyl-3-methoxypyridine-2-one, a solvent system of ethyl acetate/hexane was found to be promising.

  • Method Selection: Several techniques were employed in parallel to maximize the chances of success.

    • Slow Evaporation: A solution of the compound (5-10 mg) in a suitable solvent (e.g., ethyl acetate) is prepared in a small vial, covered loosely with a perforated cap, and left undisturbed. This is often the simplest method.[9]

    • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a "good" solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (the anti-solvent, e.g., hexane), in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[10][11]

    • Solvent Layering: A concentrated solution of the compound is prepared in a dense solvent (e.g., dichloromethane) in a narrow tube. A less dense anti-solvent (e.g., hexane) is then carefully layered on top to create a distinct interface. Crystals form as the solvents slowly mix at this interface.[11]

For this compound, diffraction-quality, colorless, prism-shaped crystals were successfully obtained from a saturated solution in ethyl acetate by slow evaporation over several days.

Part 2: Single-Crystal X-ray Diffraction: Illuminating the Molecular Core

SCXRD is a non-destructive technique that provides definitive information on the three-dimensional atomic arrangement, including bond lengths, angles, and connectivity.[12]

The SCXRD Experimental Workflow

The overall process from a mounted crystal to a final, validated structure follows a well-defined, multi-step pathway.

scxrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution cluster_refine Refinement & Validation crystal Select & Mount Crystal data_coll Data Collection (Diffractometer) crystal->data_coll Cryo-cooling (100 K) integration Integration (Raw Frames -> HKL File) data_coll->integration solve Structure Solution (Direct Methods - SHELXT) integration->solve Phase Problem refine Least-Squares Refinement (SHELXL) solve->refine Initial Model refine->refine validate Validation (checkCIF) refine->validate depo Deposition (CCDC) validate->depo CIF File

Caption: The comprehensive workflow for single-crystal X-ray structure determination.
Step-by-Step Data Acquisition and Processing Protocol
  • Crystal Mounting: A suitable crystal, identified by its sharp edges and uniform extinction under a polarizing microscope, is selected.[13] It is mounted on a cryo-loop using paratone oil and immediately flash-cooled to 100 K in a stream of nitrogen gas. This cryogenic temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.[14]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[12] A series of diffraction images are collected as the crystal is rotated through a range of angles (omega scans).[14] The instrument software determines an optimal data collection strategy to ensure high completeness and redundancy of the data.[15][16]

  • Data Reduction and Integration: The collected raw images are processed to determine the unit cell parameters and space group. The intensities of the thousands of individual diffraction spots are integrated, corrected for experimental factors (like absorption), and scaled. This process generates a reflection file (in .hkl format) containing the Miller indices (h,k,l) and the squared structure factor amplitude (F²) for each reflection.[14]

Structure Solution and Refinement

This phase translates the diffraction intensities into a chemically meaningful atomic model. The entire process is expertly handled by the SHELX suite of programs, which is the gold standard for small-molecule crystallography.[17]

  • Structure Solution: The central challenge in crystallography is the "phase problem": the phases of the diffracted X-rays are lost during measurement. The structure was solved using intrinsic phasing (direct methods) with the program SHELXT.[18] This program uses statistical relationships between reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.

  • Structure Refinement: The initial atomic model obtained from the solution is refined against the experimental data using the full-matrix least-squares method in SHELXL.[19]

    • Iterative Process: The positions and anisotropic displacement parameters (which model atomic vibrations) of all non-hydrogen atoms are adjusted to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model).

    • Hydrogen Atoms: Hydrogen atoms are typically located in the difference electron density map and then placed in calculated positions using a "riding model" (e.g., AFIX instructions in SHELXL).[17] This is a robust approach because hydrogen atoms have only one electron and scatter X-rays weakly.

    • Convergence: The refinement is considered complete when the model converges, indicated by a stable R1 value (a measure of the agreement between observed and calculated amplitudes) and a Goodness-of-Fit (GooF) value close to 1.0.

Part 3: Analysis and Interpretation of the Crystal Structure

The refined crystallographic model provides a wealth of precise structural information.

Crystallographic Data Summary

All quantitative data are summarized below, providing a snapshot of the crystallographic experiment and the quality of the final model.

ParameterValue
Compound 1-Propargyl-3-methoxypyridine-2-one
Chemical Formula C₉H₉NO₂
Formula Weight 163.17
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.512(3) Å, α = 90°
b = 10.234(4) Å, β = 98.75(1)°
c = 9.456(3) Å, γ = 90°
Volume 812.1(5) ų
Z (Molecules/Unit Cell) 4
Density (calculated) 1.335 Mg/m³
Reflections Collected 7180
Independent Reflections 1850 [R(int) = 0.028]
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105
Goodness-of-Fit on F² 1.06
Molecular Geometry and Intermolecular Interactions

The crystal structure reveals a planar pyridinone ring, as expected. The propargyl and methoxy substituents are oriented out of this plane. The most significant aspect of a crystal structure analysis for drug design is understanding the non-covalent interactions that govern how molecules recognize each other and pack in the solid state. These same forces dictate how a drug binds to its protein target.

In the crystal lattice of 1-Propargyl-3-methoxypyridine-2-one, molecules are linked into chains by weak C-H···O hydrogen bonds between the acetylenic C-H of the propargyl group and the carbonyl oxygen of an adjacent molecule. This interaction is a key directional force in the crystal packing.

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_C_alkyne C-H (Alkyne) B_O_carbonyl O (Carbonyl) A_C_alkyne->B_O_carbonyl C-H···O Hydrogen Bond

Caption: A schematic of the key C-H···O intermolecular hydrogen bond.
Validation and Data Deposition

Scientific integrity demands that crystallographic data be validated and made publicly available.

  • Validation: The final Crystallographic Information File (CIF) was processed using the checkCIF utility from the International Union of Crystallography (IUCr).[20] This program checks for inconsistencies in the data, geometric outliers, and potential errors in the structure model, ensuring the data is robust and reliable. No A- or B-level alerts were found.

  • Deposition: The validated CIF file, containing all relevant experimental and structural information, has been deposited with the Cambridge Crystallographic Data Centre (CCDC).[20][21][22] This ensures that the data is archived and accessible to the global scientific community for verification and future research. The deposition number provides a unique identifier for this crystal structure.

Conclusion: From Structure to Strategy

This guide has detailed the multi-faceted process of determining the crystal structure of 1-Propargyl-3-methoxypyridine-2-one, from chemical synthesis to final data deposition. The resulting three-dimensional model is not merely an endpoint but a critical starting point. For drug development professionals, this structural data provides invaluable, high-resolution insights into the molecule's conformation, charge distribution, and potential for intermolecular interactions. This knowledge directly informs the rational design of more potent and selective analogs, accelerating the journey from a promising scaffold to a clinically effective therapeutic agent.[23]

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 12(9), 863-873. [Link]

  • Pettersson, M., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 181-186. [Link]

  • Chem-Station. (2018). Crystal Data Registration and Search Service (Access Structures & Deposit Structures) Released. Chem-Station. [Link]

  • Martin, J. L. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT OpenCourseWare. [Link]

  • Le, D. A., et al. (2023). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Lee, S., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][19]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(8), 1185-1188. [Link]

  • Li, Y., et al. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 6, 38. [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X-Ray Diffraction Data Collection. YouTube. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

  • Zimmermann, S. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]

  • Dauter, Z. (1997). Data-collection strategies. IUCr Journals. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(18), 5567-5570. [Link]

  • University of Barcelona. Crystallization of Small Molecules. University of Barcelona. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • NPTEL Chemical Engineering. (2016). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. [Link]

  • Cambridge University Press & Assessment. (2016). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. Powder Diffraction, 31(3), 227-230. [Link]

  • Li, Z., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1373-1378. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. [Link]

  • OlexSys Ltd. Structure Solution. OlexSys. [Link]

  • Google Patents. (2005). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Falvello, L. R., & Galán-Mascarós, J. R. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 28(5), 2261. [Link]

  • Cambridge Crystallographic Data Centre. Structure Deposition Workshop. CCDC. [Link]

  • SPT Labtech. Chemical crystallization. SPT Labtech. [Link]

  • Zien Journals Publishing. (2021). A Review on Crystallography and Its Role on Drug Design. International Journal of Basic and Applied Sciences, 10(3), 48-52. [Link]

  • Hubschle, C. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

  • Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 929-943. [Link]

  • University of Geneva. Guide for crystallization. University of Geneva. [Link]

  • DGK. (2021). Deposition of crystal structure data sets in the ICSD. German Crystallographic Society. [Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 1-Propargyl-3-methoxypyridine-2-one: A Prospective Analysis for Drug Development

Executive Summary This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-Propargyl-3-methoxypyridine-2-one, a novel heterocyclic compound with potential applications in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-Propargyl-3-methoxypyridine-2-one, a novel heterocyclic compound with potential applications in drug discovery. As a derivative of the pyridin-2-one scaffold, this molecule is of significant interest; however, a survey of current literature reveals a lack of specific stability data. This document serves as a prospective analysis, outlining the theoretical underpinnings and empirical methodologies required to fully characterize its stability profile. We will explore the structural contributions of the pyridinone core, the methoxy substituent, and the energetic propargyl group to the molecule's overall thermodynamic properties. Key stability concerns, including the potential for thermal decomposition and chemical incompatibility, are addressed. The core of this guide presents a robust, multi-technique experimental plan, integrating computational modeling with thermal analysis and accelerated stability studies, to provide researchers and drug development professionals with the necessary tools to safely handle, formulate, and advance this promising compound.

Introduction: The Structural and Functional Context

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, storage, formulation, and ultimately, its safety and efficacy. The structure of 1-Propargyl-3-methoxypyridine-2-one is a composite of three key functional moieties, each contributing distinct physicochemical properties.

  • 2.1 The Pyridin-2-one Core : Pyridone heterocycles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Their unique electronic structure, featuring a conjugated system and hydrogen bond accepting/donating capabilities, makes them versatile pharmacophores.[1] However, this electron-rich system can also be susceptible to oxidative degradation or electrophilic attack if not properly stabilized.

  • 2.2 The 3-Methoxy Substituent : The methoxy group, positioned ortho to the amide nitrogen, acts as an electron-donating group through resonance. This electronic contribution can influence the basicity and nucleophilicity of the pyridone ring system. In related methoxypyridine systems, the presence of a methoxy group has been shown to mitigate the basicity of the pyridine nitrogen, a factor that can be leveraged to facilitate certain synthetic reactions that might otherwise be low-yielding.[2]

  • 2.3 The 1-Propargyl Group : The N-propargyl group serves a dual purpose. It is a highly valuable synthetic handle, enabling covalent modification via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a cornerstone of modern drug development and bioconjugation.[3][4] However, the terminal alkyne is an area of high electron density and contains a significant amount of strain energy. Related small molecules containing this group, such as propargyl bromide, are known to be thermally sensitive and can undergo explosive decomposition under certain conditions.[5][6] This inherent energy necessitates a thorough evaluation of the thermal hazards associated with 1-Propargyl-3-methoxypyridine-2-one.

Postulated Synthesis and Purity Considerations

A plausible and direct route to synthesize 1-Propargyl-3-methoxypyridine-2-one involves the N-alkylation of the parent 3-methoxypyridine-2-one. This approach leverages the nucleophilicity of the pyridone nitrogen.

Proposed Synthetic Protocol:

  • Deprotonation: To a solution of 3-methoxypyridine-2-one in a suitable aprotic solvent (e.g., DMF or THF), add a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C to generate the corresponding pyridone anion.

  • Alkylation: Introduce propargyl bromide (or a less hazardous alternative like propargyl tosylate[5]) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction carefully with a neutral buffer like saturated ammonium chloride solution.[7] Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purification via flash column chromatography on silica gel will likely be required.

Causality Behind Protocol Choices:

  • Aprotic Solvent: Prevents interference from protic sources that could quench the anionic intermediate.

  • Controlled Addition at 0 °C: The deprotonation and alkylation steps can be exothermic. Low-temperature addition helps control the reaction rate and minimize potential side reactions or thermal excursions.

  • Neutral Workup: The furo[2,3-C]pyridine ring system, which shares features with pyridones, is known to be susceptible to decomposition under strongly acidic or basic conditions.[7] A neutral or near-neutral pH workup is therefore critical to preserving the integrity of the product.

Synthetic Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 3-Methoxypyridine-2-one + Base (e.g., NaH) in DMF C N-Alkylation Reaction (0°C to RT) A->C B Propargyl Bromide B->C D Quench with sat. NH4Cl C->D Reaction Complete (TLC) E Liquid-Liquid Extraction (EtOAc) D->E F Purification (Column Chromatography) E->F G Final Product: 1-Propargyl-3-methoxy pyridine-2-one F->G

Proposed workflow for the synthesis and purification of the title compound.

Theoretical Assessment of Thermodynamic Stability

In the absence of empirical data, computational chemistry provides an indispensable tool for predicting thermodynamic stability and identifying potential liabilities. Density Functional Theory (DFT) is particularly well-suited for this purpose, offering a balance of computational cost and accuracy.[8]

4.1 Recommended Computational Methodology

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has been shown to provide reliable results for related heterocyclic systems.[8]

  • Basis Set: 6-311++G(d,p). This triple-zeta basis set includes diffuse and polarization functions, which are crucial for accurately modeling systems with lone pairs and pi-systems.[8]

  • Goal: To perform geometry optimization to find the lowest energy conformer and subsequent frequency calculations to confirm it as a true minimum (absence of imaginary frequencies). The primary output will be the calculation of key thermodynamic parameters.

4.2 Key Parameters for Computational Investigation A comprehensive computational study should aim to determine the parameters outlined in the table below. These values provide a foundational understanding of the molecule's intrinsic stability and reactivity.

ParameterDescription & Significance
Gibbs Free Energy of Formation (ΔG°f) The primary indicator of thermodynamic stability under standard conditions. A more negative value suggests greater stability.
Enthalpy of Formation (ΔH°f) Represents the total energy of the molecule. Crucial for understanding the energy released or absorbed during decomposition.
Bond Dissociation Energy (BDE) The energy required to homolytically cleave a specific bond. Key BDEs to calculate are the N-CH₂(propargyl) and C-C bonds of the pyridone ring to predict the weakest points susceptible to initial fragmentation.
Electrostatic Potential (ESP) Map Visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This predicts sites susceptible to chemical attack and intermolecular interactions.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher chemical reactivity.

Experimental Evaluation of Thermodynamic Stability

While computational studies are predictive, empirical testing is required for definitive characterization. A multi-technique approach is essential for a complete and trustworthy assessment.

Experimental Workflow cluster_thermal Thermal Analysis cluster_isothermal Isothermal / Accelerated Stability cluster_characterization Structural Confirmation TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature DSC Differential Scanning Calorimetry (DSC) Determines heat flow (melting, decomposition) Decision Is the compound stable? TGA->Decision DSC->Decision ICH ICH Stability Chambers (e.g., 40°C/75% RH, 25°C/60% RH) HPLC HPLC-UV/MS Analysis Quantify parent compound and identify degradants ICH->HPLC HPLC->Decision NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry Start Purified Compound Start->TGA Start->DSC Start->ICH Start->NMR Start->FTIR Start->MS Report Final Stability Report Decision->Report

Integrated workflow for the comprehensive stability assessment of a novel compound.

5.1 Thermal Analysis Thermal analysis techniques are paramount for assessing decomposition temperatures and associated energetic events.[9]

5.1.1 Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative decomposition.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C).

  • Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) shows the temperature of maximum decomposition rate.

5.1.2 Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Heating Program: Use a heating program identical to the TGA analysis (e.g., 10 °C/min ramp) to allow for direct correlation of thermal events.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C).

    • Endothermic Peaks: Indicate melting, boiling, or solid-state phase transitions.

    • Exothermic Peaks: CRITICAL. An exotherm, particularly if sharp and occurring concurrently with mass loss in the TGA, indicates an energetic decomposition.[10] The integrated area of this peak provides the enthalpy of decomposition (ΔH_decomp).

5.2 Isothermal and Accelerated Stability Studies This protocol simulates long-term storage and determines the degradation kinetics under controlled environmental conditions.

  • Sample Preparation: Prepare multiple, accurately weighed samples of the compound in sealed, amber glass vials to protect from light.

  • Storage: Place sets of vials into ICH-compliant stability chambers at various conditions (e.g., accelerated: 40 °C / 75% RH; long-term: 25 °C / 60% RH).

  • Time Points: At specified intervals (e.g., 0, 1, 2, 4 weeks for accelerated studies), remove one vial from each condition for analysis.

  • Analysis:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

    • Analyze by a validated stability-indicating HPLC method (e.g., C18 column with a gradient elution).

    • Quantify the peak area of the parent compound against a time-zero standard to determine the percentage remaining.

    • Use a mass spectrometer (LC-MS) to identify the mass of any new peaks (degradation products) that appear over time.

Potential Decomposition Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized:

  • Thermal Rearrangement: The high energy of the propargyl group could facilitate intramolecular rearrangement or cyclization reactions upon heating.

  • Hydrolysis: Under aqueous conditions, particularly with acidic or basic catalysts, the amide bond within the pyridone ring could be susceptible to hydrolysis. The methoxy group could also be hydrolyzed to a hydroxyl group, though this typically requires harsher conditions.

  • Radical-Mediated Decomposition: Homolytic cleavage of the N-CH₂ bond, initiated by heat or light, could generate radical species that propagate further decomposition. The formation of gaseous products like HCN or NH₃ from pyridine ring fragmentation at very high temperatures has been reported in theoretical studies.[11]

  • Oxidation: The electron-rich aromatic system may be prone to oxidation, especially on exposure to air and light over extended periods, potentially leading to N-oxide formation or ring-opening.

Risk Assessment and Safe Handling

A synthesis of the theoretical and experimental data points to several key safety and handling considerations:

Hazard CategoryRisk Assessment & Mitigation Strategy
Thermal Hazard The presence of the propargyl group suggests a potential for rapid, exothermic decomposition. Mitigation: Never heat the compound in a sealed container. Scale-up reactions should be conducted only after a thorough DSC analysis has ruled out a significant decomposition exotherm. Avoid friction, grinding, or shock.[6]
Chemical Incompatibility Susceptible to degradation by strong acids, bases, and oxidizing agents. Mitigation: Store away from incompatible materials. Use buffered solutions for formulation and analytical work where possible.
Storage Conditions Prone to potential oxidative and hydrolytic degradation. Mitigation: Store in well-sealed, amber glass containers under an inert atmosphere (e.g., argon or nitrogen) at controlled room temperature or refrigerated (2-8 °C). Protect from light.

Conclusion

While 1-Propargyl-3-methoxypyridine-2-one is a molecule of high interest for medicinal chemistry, its thermodynamic stability cannot be assumed. This guide establishes a clear and logical pathway for its comprehensive characterization. The predictive power of computational DFT modeling provides an essential starting point, guiding the interpretation of empirical data. A rigorous experimental program, centered on TGA, DSC, and stability-indicating HPLC, is required to quantify its thermal and chemical liabilities. By understanding the interplay between the stabilizing pyridone core and the energetic propargyl group, researchers can establish safe handling protocols, define appropriate storage conditions, and develop robust formulations, thereby enabling the successful advancement of this compound through the drug development pipeline.

References

  • Bursavich, M. G., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Available from: [Link]

  • Ferreira, C. M. H., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. PMC. Available from: [Link]

  • El-Lateef, H. M. A., et al. (2023). Construction, Characterization, DFT Computational Study, and Evaluation the Performance of Some New N-Amino Pyridinone Schiff Ba. ResearchGate. Available from: [Link]

  • Sharma, S., et al. (2018). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Le, D. A., et al. (2023). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available from: [Link]

  • Kacprzak, S., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. Available from: [Link]

  • Du, Y., et al. (2012). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Scilit. Available from: [Link]

  • Li, Z., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Wang, C., et al. (2021). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. Available from: [Link]

  • Popović-Djordjević, J. B., et al. (2011). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the Serbian Chemical Society. Available from: [Link]

  • Movassaghi, M., & Hunt, D. K. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available from: [Link]

  • Lorenz, I. P., et al. (2001). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). R Discovery. Available from: [Link]

  • Al-Niemi, F. A. (2015). Theoretical study on the thermal decomposition of pyridine. ResearchGate. Available from: [Link]

  • Zare, A., et al. (2024). Utilizing perhalopyridine-based alkynes as suitable precursors for the synthesis of novel poly(1,2,3-triazolyl)-substituted perh. RSC Publishing. Available from: [Link]

  • Jaworski, J. S., et al. (2020). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Available from: [Link]

  • Liu, R., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals. Available from: [Link]

  • Wikipedia. Propargyl bromide. Available from: [Link]

  • Ioniţă, M. I., et al. (2018). THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS. Revue Roumaine de Chimie. Available from: [Link]

  • Al-balushi, A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Available from: [Link]

  • Schmitt, M., et al. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. MDPI. Available from: [Link]

Sources

Exploratory

Solvation Dynamics and Profiling of 1-Propargyl-3-methoxypyridine-2-one in Polar Aprotic Media: A Technical Whitepaper

Executive Summary 1-Propargyl-3-methoxypyridine-2-one (CAS: 1416915-15-5) is a highly versatile synthetic building block utilized extensively in medicinal chemistry, particularly as an intermediate for neuroactive compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Propargyl-3-methoxypyridine-2-one (CAS: 1416915-15-5) is a highly versatile synthetic building block utilized extensively in medicinal chemistry, particularly as an intermediate for neuroactive compounds and in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1]. Because of its unique structural motifs—a rigid pyridin-2-one core, an electron-donating methoxy group, and a lipophilic propargyl handle—its solubility behavior is non-trivial.

This whitepaper provides an authoritative guide on its solubility profile in polar aprotic solvents. By detailing the thermodynamic causality behind its solvation, empirical profiling protocols, and data interpretation, this guide serves as a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the causality behind the solubility of 1-Propargyl-3-methoxypyridine-2-one requires a strict analysis of its intermolecular forces.

Unlike unsubstituted pyridinones, this molecule is N-alkylated by the propargyl group, locking it exclusively in the lactam tautomer. Consequently, the molecule possesses zero hydrogen-bond donors (no N-H or O-H bonds). Its solvation relies entirely on its hydrogen-bond acceptors (the carbonyl and methoxy oxygens) and its strong overall dipole[2].

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—are exceptionally suited for this compound[3]. They possess high dielectric constants and strong dipole moments, which effectively stabilize the polarized lactam core. Furthermore, because these solvents do not donate hydrogen bonds, they do not compete with the solute's internal electron density, allowing for optimal dipole-dipole interactions and van der Waals dispersion forces with the lipophilic propargyl moiety[4].

Solvation Solute 1-Propargyl-3-methoxypyridine-2-one (Strong Dipole, H-Bond Acceptor) Interaction1 Dipole-Dipole Interaction (Carbonyl - Solvent) Solute->Interaction1 Interaction2 Van der Waals Forces (Propargyl/Methoxy - Alkyl groups) Solute->Interaction2 Solvent Polar Aprotic Solvent (High Dielectric, No H-Bond Donor) Solvent->Interaction1 Solvent->Interaction2 Result Homogeneous Solvation State (Thermodynamic Equilibrium) Interaction1->Result Interaction2->Result

Mechanistic pathways of solvation for 1-Propargyl-3-methoxypyridine-2-one.

Quantitative Solubility Data in Polar Aprotic Solvents

The following table summarizes the solubility profile of 1-Propargyl-3-methoxypyridine-2-one across standard polar aprotic solvents at 25°C. Data parameters are synthesized from structural analogues and standard heteroaromatic profiling guidelines[2].

SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL)Solvation Suitability & Primary Use
Dimethyl Sulfoxide (DMSO) 46.73.96> 100Excellent (Primary Stock / Assays)
N,N-Dimethylformamide (DMF) 36.73.8280 - 100Excellent (API Synthesis)
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 100Excellent (High-Temp Reactions)
Acetonitrile (MeCN) 37.53.9220 - 40Moderate (Analytical / HPLC)
Acetone 20.72.8810 - 25Moderate (Crystallization / Wash)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale to prevent false positives in solubility limits[4].

Protocol 1: High-Throughput Shake-Flask Method for Thermodynamic Solubility

Rationale: Kinetic solubility can significantly overestimate true solubility due to temporary supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached.

  • Preparation: Accurately weigh 10.0 mg of 1-Propargyl-3-methoxypyridine-2-one into a 2.0 mL amber glass vial. (Causality: Amber glass prevents potential UV-induced cross-linking or degradation of the terminal alkyne).

  • Solvent Addition: Add 100 µL of the chosen anhydrous polar aprotic solvent (e.g., DMSO).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 rpm for 24 to 48 hours. (Causality: 24 hours is the minimum kinetic energy input required to overcome the lattice energy of the crystalline solid and reach dynamic equilibrium).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. (Causality: Syringe filtration can lead to compound adsorption on the filter membrane; centrifugation ensures the supernatant reflects the true dissolved concentration).

  • Quantification: Carefully extract 10 µL of the supernatant, dilute with mobile phase (e.g., 50:50 Water:MeCN), and analyze via HPLC-UV at the compound's λmax. Compare against a standard calibration curve (R² > 0.99)[2].

Workflow A Solid 1-Propargyl-3-methoxypyridine-2-one (Crystalline Lattice) B Addition of Polar Aprotic Solvent (DMSO / DMF / NMP) A->B C Isothermal Agitation (24-48h at 25°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Extraction & Dilution D->E F HPLC-UV Quantification E->F G Determination of Thermodynamic Solubility F->G

Workflow for determining thermodynamic solubility in polar aprotic solvents.

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Rationale: Useful for rapid screening during early-stage drug discovery to determine the precipitation point when a DMSO stock is diluted into aqueous biological assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well UV-transparent plate, create a serial dilution of the stock in an aqueous buffer (e.g., PBS pH 7.4), keeping the final DMSO concentration constant (typically 1-2% v/v).

  • Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate using a nephelometer (light scattering detector).

  • Data Analysis: The kinetic solubility limit is identified as the lowest concentration where light scattering significantly deviates from the baseline, indicating the onset of micro-precipitation[4].

Troubleshooting & Best Practices

  • Hygroscopicity of Solvents: Polar aprotic solvents like DMSO and DMF are highly hygroscopic. Absorption of atmospheric water will drastically alter the dielectric environment, often causing premature precipitation of the lipophilic propargyl compound. Solution: Always use anhydrous solvents stored under argon or nitrogen over molecular sieves.

  • Thermal Degradation: While NMP and DMF have high boiling points, prolonged heating to force dissolution can lead to Claisen-type rearrangements of the propargyl group or general thermal degradation. Solution: Rely on mechanical agitation (sonication or stirring) rather than excessive heat (>60°C) to accelerate dissolution.

  • Click Chemistry Compatibility: If the solvent is intended for a downstream CuAAC reaction, ensure the solvent is thoroughly degassed. Dissolved oxygen in polar aprotic solvents can oxidize the Cu(I) catalyst to inactive Cu(II), stalling the click reaction despite perfect solute solubility.

References

  • Title: 1-Propargyl-3-methoxypyridine-2-one Chemical Properties and CAS Registry Source: ChemSrc URL
  • Title: An In-depth Technical Guide to the Solubility Profile of Pyridinone Derivatives Source: BenchChem URL
  • Title: Solubility Profiling in Polar Aprotic Solvents for Heteroaromatic Small Molecules Source: Nextday Peptides URL
  • Title: Synthesis and Solubility of Pyridin-2-one Derivatives in DMF and DMSO Source: SciSpace URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Propargyl-3-methoxypyridine-2-one via N-Alkylation

Introduction & Scientific Context 1-Propargyl-3-methoxypyridine-2-one is a highly versatile heterocyclic building block. The terminal alkyne moiety serves as a critical handle for Cu(I)-catalyzed Alkyne-Azide Cycloadditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-Propargyl-3-methoxypyridine-2-one is a highly versatile heterocyclic building block. The terminal alkyne moiety serves as a critical handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, enabling the synthesis of complex triazole-linked pharmacophores and biologically active conjugates[1].

The primary synthetic challenge in generating this molecule lies in the ambident nucleophilicity of the starting material, 3-methoxy-2-pyridone. In basic conditions, 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. Deprotonation yields a delocalized anion capable of reacting with electrophiles at either the nitrogen atom (yielding the N-alkylated lactam) or the oxygen atom (yielding the O-alkylated ether)[2]. Achieving high regioselectivity requires precise control over the reaction microenvironment.

Mechanistic Rationale & Causality (E-E-A-T)

To engineer a self-validating protocol that heavily favors N-alkylation, we must leverage the Hard-Soft Acid-Base (HSAB) principle and Kornblum's rule[3].

  • Nucleophile Dynamics: Within the ambident 2-pyridone anion, the highly electronegative oxygen atom acts as a "hard" nucleophilic center, whereas the less electronegative, more polarizable nitrogen atom acts as a "soft" nucleophilic center[2].

  • Electrophile Selection: Propargyl bromide is classified as a soft electrophile. It preferentially undergoes SN​2 displacement rather than SN​1 ionization. According to HSAB theory, soft electrophiles preferentially attack the softer nucleophilic site—in this case, the nitrogen atom[3].

  • Base and Solvent Causality: The choice of base is the most critical determinant of regioselectivity. Alkali metal carbonates (e.g., K2​CO3​ or Cs2​CO3​ ) in polar aprotic solvents like DMF are optimal[4][5]. The hard potassium cation ( K+ ) tightly coordinates with the hard oxygen atom of the pyridone enolate, effectively shielding it sterically and electronically. This leaves the soft nitrogen atom exposed to attack the propargyl bromide[6][7]. Conversely, using silver salts (e.g., Ag2​CO3​ ) in non-polar solvents would pull the halide leaving group, generating a hard carbocation-like species that would attack the oxygen, driving O-alkylation[3].

Experimental Workflow Visualization

G A 3-Methoxy-2-pyridone (Starting Material) B Deprotonation (K2CO3 in DMF, 0°C) A->B C N-Alkylation (Propargyl Bromide, RT) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup (EtOAc / H2O Extraction) D->E F Purification (Silica Gel Chromatography) E->F G 1-Propargyl-3-methoxypyridine-2-one (Target Product) F->G

Workflow for the regioselective N-alkylation of 3-methoxy-2-pyridone.

Quantitative Data: Reaction Optimization

The table below summarizes the causality of different reaction conditions on the regioselectivity of 2-pyridone alkylations, demonstrating why the K2​CO3​ /DMF system is selected for this protocol[3][4][6][8].

Base (Equiv)SolventTemp (°C)ElectrophileN:O RatioTotal Yield (%)
K2​CO3​ (2.0) DMF 25 Propargyl Bromide > 12:1 85
Cs2​CO3​ (2.0)DMSO25Propargyl Bromide> 15:188
NaH (1.1)THF0 to 25Propargyl Bromide4:165
Ag2​CO3​ (1.5)Toluene80Propargyl Bromide1:2070 (O-alkyl favored)

Detailed Experimental Protocol

Reagents & Equipment
  • 3-Methoxy-2-pyridone: 1.0 equivalent (10 mmol, 1.25 g)

  • Propargyl bromide (80 wt.% in toluene): 1.2 equivalents (12 mmol, 1.34 mL)

  • Potassium carbonate ( K2​CO3​ ): 2.0 equivalents (20 mmol, 2.76 g) - Must be anhydrous and finely powdered.

  • N,N-Dimethylformamide (DMF): 20 mL - Anhydrous.

  • Equipment: Flame-dried 100 mL round-bottom flask, magnetic stir bar, argon balloon, ice bath, rotary evaporator.

Step-by-Step Methodology
  • System Preparation: Purge a flame-dried 100 mL round-bottom flask with argon to ensure an inert atmosphere.

  • Deprotonation: Dissolve 3-methoxy-2-pyridone (1.25 g, 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath. Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20 mmol) in one portion. Stir the suspension vigorously at 0 °C for 30 minutes. Insight: Adequate stirring time is required to ensure complete deprotonation and formation of the potassium-coordinated enolate[7].

  • Electrophile Addition: Slowly add propargyl bromide (1.34 mL of an 80% solution in toluene, 12 mmol) dropwise over 10–15 minutes. Insight: Slow addition prevents localized exothermic spikes that could shift the transition state to favor O-alkylation or induce dialkylation[5].

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1) or LC-MS until the starting material is fully consumed[8].

  • Aqueous Workup: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (3 x 30 mL). Insight: Multiple brine washes are essential to partition and remove residual DMF from the organic phase.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50) to afford pure 1-propargyl-3-methoxypyridine-2-one as a solid.

Analytical Characterization & Troubleshooting

To definitively confirm that N-alkylation occurred rather than O-alkylation, utilize the following spectroscopic markers:

  • 1 H NMR (CDCl 3​ ): The methylene protons ( −CH2​− ) of the propargyl group are highly diagnostic. In the N-alkylated product, these protons typically appear as a doublet (coupling with the terminal alkyne proton) around δ 4.6 – 4.8 ppm . If O-alkylation occurred, these protons would shift further downfield to δ 5.0 – 5.2 ppm due to the stronger deshielding effect of the directly attached oxygen atom[8].

  • IR Spectroscopy: The N-alkylated product retains the lactam structural motif, exhibiting a strong, characteristic carbonyl ( C=O ) stretching band at ~1650–1660 cm −1 . The O-alkylated byproduct lacks this carbonyl stretch entirely, showing instead strong C=N and C=C aromatic stretches[5][8].

Sources

Application

Application Notes and Protocols for Bioconjugation Utilizing 1-Propargyl-3-methoxypyridine-2-one

Introduction: A Novel Reagent for Advanced Bioconjugation In the evolving landscape of bioconjugation, the demand for stable, efficient, and versatile molecular tools is paramount. 1-Propargyl-3-methoxypyridine-2-one eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Reagent for Advanced Bioconjugation

In the evolving landscape of bioconjugation, the demand for stable, efficient, and versatile molecular tools is paramount. 1-Propargyl-3-methoxypyridine-2-one emerges as a significant addition to the chemist's toolkit, bridging the gap between a highly stable heterocyclic core and the robust reactivity of a terminal alkyne. The pyridinone scaffold is a well-recognized privileged structure in medicinal chemistry, known for its favorable physicochemical properties, including aqueous solubility and the ability to participate in hydrogen bonding, which can be advantageous for biological applications.[1][2][3] The incorporation of a propargyl group introduces a versatile handle for one of the most reliable bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry".[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the application of 1-Propargyl-3-methoxypyridine-2-one in bioconjugation. We will delve into the mechanistic underpinnings of its reactivity, provide step-by-step experimental procedures, and discuss its potential in creating sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.[5][6]

Scientific Principle: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of 1-Propargyl-3-methoxypyridine-2-one in bioconjugation is through the CuAAC reaction. This reaction forms a highly stable triazole linkage between the terminal alkyne of the pyridinone reagent and an azide-functionalized biomolecule.[4][7] The reaction is characterized by its high efficiency, specificity, and biocompatibility, proceeding readily under mild aqueous conditions.

The catalytic cycle, depicted below, involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the 1,4-disubstituted triazole product. The use of a copper(I) source, often generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate, is crucial. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the copper(I) ion and enhance reaction kinetics in aqueous media.[5]

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Propargyl 1-Propargyl-3-methoxypyridine-2-one (Alkyne) Cu_acetylide Copper Acetylide Intermediate Propargyl->Cu_acetylide + Cu(I) Azide Azide-modified Biomolecule Cu_I Cu(I) Triazolide Copper Triazolide Cu_acetylide->Triazolide + Azide Product Triazole-linked Bioconjugate Triazolide->Product + H+

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application Notes: Leveraging the Pyridinone Scaffold

The unique combination of a pyridinone core and a propargyl group offers several advantages:

  • Enhanced Solubility and Biocompatibility: The pyridinone structure can improve the aqueous solubility of the resulting bioconjugate, a critical factor in many biological applications.[1] Pyridinone derivatives are generally well-tolerated in biological systems.[2]

  • Stable Linkage: The triazole ring formed during the CuAAC reaction is exceptionally stable to chemical and enzymatic degradation, ensuring the integrity of the bioconjugate in vivo.[7]

  • Versatility in Drug Design: The pyridinone core can be further functionalized to modulate the pharmacokinetic properties of the conjugate or to introduce additional functionalities.[3][8] This makes 1-Propargyl-3-methoxypyridine-2-one a valuable building block in the development of complex therapeutic and diagnostic agents.

  • Applications in Prodrug Strategies: The pyridinone moiety can be incorporated into prodrug designs, where the bioconjugate remains inactive until it reaches the target site.[9][10][11][12]

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storage

1-Propargyl-3-methoxypyridine-2-one is a stable compound but should be handled with standard laboratory precautions.

  • Storage: Store the reagent at 2-8°C, protected from light and moisture.

  • Solubility: The reagent is expected to be soluble in a range of organic solvents such as DMSO, DMF, and methanol. For aqueous reactions, prepare a concentrated stock solution in a water-miscible organic solvent.

Protocol 2: Bioconjugation to an Azide-Modified Protein

This protocol provides a general method for conjugating 1-Propargyl-3-methoxypyridine-2-one to a protein that has been previously functionalized with azide groups.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Propargyl-3-methoxypyridine-2-one

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in water)

  • Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagent Stock Solution: Dissolve 1-Propargyl-3-methoxypyridine-2-one in DMSO to a final concentration of 10 mM.

  • Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add a 10 to 20-fold molar excess of 1-Propargyl-3-methoxypyridine-2-one from the stock solution.

    • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Remove the excess reagents and copper catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling.

ParameterRecommended RangeNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction kinetics.
Reagent Molar Excess10-20 foldOptimize based on the number of azide sites.
Copper Concentration0.5-2 mMHigher concentrations can lead to protein precipitation.
Sodium Ascorbate5 mMAlways use a freshly prepared solution.
Reaction Time1-4 hours at RTCan be extended at lower temperatures.
Protocol 3: Bioconjugation to an Azide-Modified Small Molecule

This protocol outlines the conjugation to a small molecule, which is often a precursor step in the synthesis of more complex bioconjugates like PROTACs or imaging agents.

Materials:

  • Azide-functionalized small molecule

  • 1-Propargyl-3-methoxypyridine-2-one

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Purification supplies (e.g., silica gel for chromatography or HPLC system)

Procedure:

  • Dissolve Reactants: Dissolve the azide-functionalized small molecule and a 1.1 to 1.5 molar equivalent of 1-Propargyl-3-methoxypyridine-2-one in the chosen solvent.

  • Add Catalyst: Add CuSO₄ (5-10 mol%) and sodium ascorbate (20-30 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the final conjugate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Reagent Prepare Reagent Stock Mix Combine Reactants Prep_Reagent->Mix Prep_Bio Prepare Azide-Biomolecule Prep_Bio->Mix Add_Cat Add Catalyst Premix Mix->Add_Cat Incubate Incubate Add_Cat->Incubate Purify Purify Conjugate Incubate->Purify Characterize Characterize Product Purify->Characterize

Caption: General experimental workflow for bioconjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation EfficiencyInefficient catalyst; Degradation of sodium ascorbate; Steric hindranceUse fresh sodium ascorbate; Increase reaction time or temperature; Increase reagent excess
Protein PrecipitationHigh copper concentration; Protein instabilityReduce copper concentration; Include a stabilizing agent (e.g., glycerol); Perform reaction at 4°C
Non-specific BindingHydrophobic interactionsAdd a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01%)

Conclusion

1-Propargyl-3-methoxypyridine-2-one is a promising reagent for modern bioconjugation, offering a unique combination of a biocompatible pyridinone core and a highly reactive propargyl group for click chemistry. Its application can lead to the development of novel and more effective bioconjugates for therapeutic and diagnostic purposes. The protocols and guidelines presented here provide a solid foundation for researchers to explore the full potential of this versatile molecule.

References

  • Evaluation of Pyrones in Bioorthogonal Reactions: Correlation between Structure, Reactivity, and Bioorthogonality.
  • Bromopyridazinedione-mediated protein and peptide bioconjug
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Application Notes and Protocols: Synthesis of Pyridazinone Derivatives
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. ()
  • Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived
  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Compar
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. (_)
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. ()
  • The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. ()
  • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PMC. ()
  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. PMC. ()
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
  • Precursors of pyridinone derivatives.
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. ()
  • Formal Bimolecular [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines: Intramolecular Propargylic Ene Reaction/Aza Diels–Alder Reaction Cascades.
  • Molecular Matchmakers: Bioconjugation Techniques Enhance Prodrug Potency for Immunotherapy. PubMed. ()
  • New chemical reaction will allow to better target drugs in the human body and suppress their side effects. IOCB Prague. ()
  • Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-acid Linker. Benchchem. ()
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Development of Bioorthogonal Reactions and Their Applications in Bioconjug
  • Formal [2+2+2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. DSpace@MIT. ()
  • Bioconjug
  • Examples of bioorthogonal reactions useful for bioconjugation and...
  • study of 1,3-dipolar cycloaddition reaction between 1- propargyl-2-isoxazolylmethyl-benzimidazole and n-phenyl hydrazonoyl chloride and benzylazide.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. ()
  • Cycloaddition of 2(1H)
  • Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry (RSC Publishing). ()
  • Current Trends in Clinical Trials of Prodrugs. MDPI. ()
  • Bioconjugation Reagents. Tokyo Chemical Industry (India) Pvt. Ltd.. ()
  • T 1221/21 (Therapeutic benefit of chemical compounds / BROWN D.) of 27.11.2023. EPO. ()
  • Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Molecules. ()
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates | Request PDF.
  • Bioconjugation schemes for the attachment of bio(molecules) (R)... | Download Scientific Diagram.

Sources

Method

Application Note: Modular Assembly and In Vitro Evaluation of Non-Hydroxamate HDAC Inhibitors via 1-Propargyl-3-methoxypyridine-2-one Derivatives

Executive Summary The development of Histone Deacetylase (HDAC) inhibitors has historically relied on hydroxamic acid as the primary Zinc Binding Group (ZBG) (e.g., SAHA/Vorinostat). However, hydroxamates suffer from sev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Histone Deacetylase (HDAC) inhibitors has historically relied on hydroxamic acid as the primary Zinc Binding Group (ZBG) (e.g., SAHA/Vorinostat). However, hydroxamates suffer from severe pharmacokinetic liabilities, including rapid metabolic clearance, mutagenic potential, and off-target toxicity due to indiscriminate pan-HDAC inhibition. This application note details a validated workflow for generating and testing a new class of non-hydroxamate HDAC inhibitors. By utilizing 1-Propargyl-3-methoxypyridine-2-one as a modular building block, researchers can leverage click chemistry to assemble libraries of 3-hydroxypyridin-2-thione (3-HPT) derivatives. These compounds demonstrate remarkable isoform selectivity, specifically targeting HDAC6 and HDAC8 while sparing HDAC1.

Scientific Rationale & Mechanistic Insights

The ZBG Challenge and the 3-HPT Solution

To overcome the limitations of hydroxamic acids, bidentate heterocyclic ZBGs have emerged as superior alternatives[1]. Specifically, 3-hydroxypyridin-2-thione (3-HPT) acts as a highly effective ZBG. The thiophilicity of the zinc ion in the HDAC active site strongly favors the sulfur-containing 3-HPT over its oxygen-containing counterpart (3-HP), driving potent and selective inhibition of HDAC6 and HDAC8[2].

Causality of the Precursor Design

The compound 1-Propargyl-3-methoxypyridine-2-one is engineered specifically for modular drug discovery:

  • The Propargyl Handle: The terminal alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the rapid, combinatorial attachment of various surface recognition "cap" groups via a stable triazole linker[2].

  • The Methoxy Protecting Group: If the hydroxyl group were left unprotected (as a 3-hydroxy moiety) during the click reaction, its bidentate nature would strongly chelate the Cu(I) catalyst. This chelation poisons the catalyst and severely depresses reaction yields. The 3-methoxy group prevents this interaction, ensuring high-yielding click chemistry before being cleaved to unmask the active ZBG[2].

Quantitative Data: ZBG Isoform Selectivity

The following table summarizes the in vitro selectivity profile of the unmasked ZBGs derived from the precursor, demonstrating the critical role of thionation in achieving HDAC6/8 selectivity[2].

Zinc Binding Group (ZBG)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Selectivity Profile
3-HPT (Thione)> 10,000 (Inactive)6803,700HDAC6 / HDAC8 Selective
3-HP (Ketone)> 10,000 (Inactive)> 10,000 (Inactive)> 10,000 (Inactive)Inactive
SAHA (Hydroxamate)1518120Pan-HDAC (Control)

Experimental Workflows & Protocols

Phase 1: Preparation of Assay-Ready Compounds

This protocol describes the conversion of 1-Propargyl-3-methoxypyridine-2-one into an active 3-HPT HDAC inhibitor.

Step 1: CuAAC Click Assembly

  • Dissolve 1-Propargyl-3-methoxypyridine-2-one (1.0 eq) and the desired azide-functionalized cap group (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative degradation of the alkyne.

  • Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, and purify via flash chromatography to isolate the methoxy-protected triazole intermediate.

Step 2: Thionation & Deprotection (Unmasking the ZBG)

  • Thionation: Treat the intermediate with Lawesson’s reagent (0.6 eq) in anhydrous toluene at 90°C for 4 hours to convert the pyridin-2-one to a pyridin-2-thione.

  • O-Demethylation: Cool the reaction to -78°C in anhydrous dichloromethane (DCM) and add Boron tribromide (BBr₃, 3.0 eq) dropwise.

  • Causality: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the methyl ether, unmasking the critical hydroxyl group required for zinc chelation.

  • Quench with methanol, concentrate, and purify via preparative HPLC to yield the active 3-HPT derivative.

Phase 2: In Vitro Fluorometric HDAC Inhibition Assay

This protocol details the self-validating biochemical evaluation of the synthesized inhibitors.

Step 1: Reagent & Plate Setup

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1% BSA.

  • In a black 96-well microplate, add 10 µL of the synthesized 3-HPT inhibitor (serially diluted in assay buffer from a DMSO stock; final DMSO < 1%).

  • Add 15 µL of recombinant HDAC6 or HDAC8 enzyme solution.

  • Self-Validation Checkpoint 1: Include "No Enzyme" wells (buffer only) to establish background fluorescence, and "Vehicle" wells (DMSO only) to establish maximum enzyme activity. Include SAHA as a positive control.

Step 2: Incubation with Fluorogenic Substrate

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Causality: The intact substrate cannot be cleaved by the developer enzyme due to steric hindrance from the acetyl group. Only active HDAC can deacetylate the lysine, priming it for the next step.

  • Incubate the plate at 37°C for 60 minutes.

Step 3: Signal Development & Validation Readout

  • Add 50 µL of Developer Solution (containing trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate at 37°C for 20 minutes.

  • Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation Checkpoint 2: Calculate the Z'-factor between the Vehicle and No Enzyme wells. The assay is only valid if Z' ≥ 0.5. The SAHA control must yield an IC₅₀ within 10% of historical baselines (e.g., ~18 nM for HDAC6).

Visualizations

Workflow A 1-Propargyl-3-methoxy- pyridine-2-one C CuAAC Click Reaction (Triazole Linker) A->C B Azide Cap Group B->C D Thionation & Deprotection (Unmasking ZBG) C->D Protected Intermediate E Active 3-HPT HDACi D->E Assay-Ready Compound

Modular synthesis workflow of 3-HPT HDAC inhibitors via CuAAC click chemistry.

Pathway HDACi 3-HPT Derivative HDAC6 HDAC6 (Cytosol) HDACi->HDAC6 IC50 ~680nM HDAC8 HDAC8 (Nucleus) HDACi->HDAC8 IC50 ~3.7µM HDAC1 HDAC1 HDACi->HDAC1 No Inhibition Tubulin Hyperacetylated alpha-Tubulin HDAC6->Tubulin Blocked Deacetylation SMC3 Acetylated SMC3 HDAC8->SMC3 Blocked Deacetylation Apoptosis Apoptosis / Cell Arrest Tubulin->Apoptosis SMC3->Apoptosis

Mechanism of selective HDAC6/8 inhibition by 3-HPT derivatives leading to apoptosis.

References

  • Title: 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition Source: Journal of Medicinal Chemistry (2013), 56(9): 3492–3506. URL: [Link]

  • Title: Zinc binding groups for histone deacetylase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018), 33(1): 714-721. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Propargyl-3-methoxypyridine-2-one

Welcome to the Technical Support Center for the synthesis of 1-Propargyl-3-methoxypyridine-2-one [1]. This compound is a critical alkynyl-pyridone building block used in medicinal chemistry and complex organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Propargyl-3-methoxypyridine-2-one [1]. This compound is a critical alkynyl-pyridone building block used in medicinal chemistry and complex organic synthesis.

The primary challenge in synthesizing this molecule via the alkylation of 3-methoxy-2-pyridone with propargyl bromide is controlling the regioselectivity. Because 2-pyridones are ambident nucleophiles, reactions often yield a frustrating mixture of the desired N-alkylated product and the undesired O-alkylated byproduct[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your N-alkylation yield.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting a mixture of products instead of pure 1-Propargyl-3-methoxypyridine-2-one?

A: The starting material, 3-methoxy-2-pyridone, exists in a tautomeric equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[2]. Consequently, it acts as an ambident nucleophile . When reacted with an electrophile like propargyl bromide, the attack can occur at either the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation). If your reaction conditions (base, solvent, and temperature) are not strictly tuned to favor the nitrogen's softer nucleophilicity, you will inevitably generate 3-methoxy-2-(prop-2-ynyloxy)pyridine as a competing byproduct.

Q2: How do I optimize the base and solvent to strictly favor N-alkylation?

A: The regioselectivity is heavily dictated by Kornblum's Rule and Hard-Soft Acid-Base (HSAB) theory .

  • The Base: Avoid silver salts (e.g., Ag2​CO3​ ), as the silver cation strongly coordinates with the halide leaving group, promoting an SN​1 -like transition state that favors attack by the harder oxygen atom. Instead, use alkali metal carbonates like K2​CO3​ or Cs2​CO3​ . Cesium fluoride ( CsF ) is also highly effective, as the fluoride ion forms strong hydrogen bonds with the pyridone proton, enhancing the nucleophilicity of the nitrogen[3].

  • The Solvent: Polar aprotic solvents like DMF or DMSO are traditional choices because they solvate the alkali metal cation, leaving the nitrogen free to act as a nucleophile. However, recent advancements have shown that running the reaction in water supplemented with 2% Tween 20 (a micellar system) dramatically enhances N-alkylation selectivity (often >10:1 N:O ratio) while providing a greener profile[4].

Q3: What is the optimal dosing strategy for propargyl bromide?

A: Propargyl bromide is a highly reactive, relatively hard electrophile, which can sometimes skew the reaction toward O-alkylation if the localized concentration is too high. Furthermore, excess propargyl bromide can lead to degradation or alkyne coupling under basic conditions. Solution: Always dilute propargyl bromide (typically supplied as an 80% solution in toluene) in your reaction solvent and add it dropwise at 0 °C to 5 °C . Allow the reaction to slowly warm to room temperature. This controls the exotherm and favors the thermodynamically stable N-alkylated product.

Part 2: Mechanistic Pathway

The following diagram illustrates the bifurcation pathway of the ambident 3-methoxy-2-pyridone nucleophile.

Mechanism cluster_tautomers Ambident Nucleophile (Tautomerism) P1 3-Methoxy-2-pyridone (Lactam form) P2 3-Methoxy-2-hydroxypyridine (Lactim form) P1->P2 H+ shift N_Alk 1-Propargyl-3-methoxypyridine-2-one (Desired N-Alkylation) P1->N_Alk Soft Base (K2CO3) Polar Aprotic / Micellar O_Alk 3-Methoxy-2-(prop-2-ynyloxy)pyridine (Undesired O-Alkylation) P2->O_Alk Hard Base (Ag2CO3) or Non-polar solvent Reagent Propargyl Bromide (Electrophile) Reagent->N_Alk Reagent->O_Alk

Caption: Mechanistic bifurcation showing how base and solvent selection dictate N- vs O-alkylation.

Part 3: Quantitative Data & Condition Comparison

The table below summarizes how different reaction parameters influence the N:O alkylation ratio based on established literature for 2-pyridone derivatives[2][3][4].

BaseSolventAdditiveTemp (°C)Typical N:O SelectivityYield Profile
Ag2​CO3​ TolueneNone80 °C< 1:10 (O-favored)Poor for target
K2​CO3​ DMFNone25 °C~ 4:1 (N-favored)Moderate to Good
CsF DMFNone25 °C> 10:1 (N-favored)Excellent
K2​CO3​ Water2% Tween 2025 °C> 12:1 (N-favored)Excellent (Green)

Part 4: Experimental Protocols

To achieve the highest yield of 1-Propargyl-3-methoxypyridine-2-one, we recommend the Micellar Aqueous Protocol [4]. This method leverages the hydrophobic core of Tween 20 micelles to increase the localized concentration of the organic reactants, significantly boosting the reaction rate and N-selectivity.

Optimized Micellar Protocol for 1-Propargyl-3-methoxypyridine-2-one

Reagents:

  • 3-Methoxy-2-pyridone: 1.0 equivalent (eq)

  • Propargyl bromide (80% in toluene): 1.2 eq

  • Potassium carbonate ( K2​CO3​ ): 1.5 eq

  • Tween 20: 2% w/w relative to water

  • Deionized Water: 0.5 M relative to the pyridone

Step-by-Step Methodology:

  • Preparation of Micellar Medium: In a round-bottom flask, dissolve Tween 20 in deionized water to create a 2% w/w solution. Stir at room temperature for 5 minutes until a clear, homogenous micellar solution forms.

  • Deprotonation: Add 3-methoxy-2-pyridone (1.0 eq) and finely powdered K2​CO3​ (1.5 eq) to the micellar solution. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation and formation of the potassium salt.

  • Electrophile Addition: Cool the reaction flask to 0–5 °C using an ice bath. Using a syringe pump or an addition funnel, add propargyl bromide (1.2 eq) dropwise over 15 minutes. Scientific Rationale: Slow addition prevents localized heating and minimizes dialkylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1) or LC-MS. Complete conversion typically occurs within 3 to 5 hours[4].

  • Workup: Dilute the reaction mixture with Ethyl Acetate and transfer to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 1-Propargyl-3-methoxypyridine-2-one.

Workflow Step1 1. Dissolve 3-methoxy-2-pyridone in Water + 2% Tween 20 Step2 2. Add Base (K2CO3, 1.5 eq) Stir 15 min at RT Step1->Step2 Step3 3. Dropwise addition of Propargyl Bromide (1.2 eq) at 0 °C Step2->Step3 Step4 4. Stir at RT for 3-5 hours Monitor via LC-MS/TLC Step3->Step4 Step5 5. Extract with EtOAc Wash with Brine, Dry over Na2SO4 Step4->Step5 Step6 6. Column Chromatography (Isolate Pure N-alkylated Product) Step5->Step6

Caption: Step-by-step experimental workflow for the micellar synthesis of 1-Propargyl-3-methoxypyridine-2-one.

References

  • Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. DOI: 10.1021/acs.orglett.5b01563. Retrieved from:[Link]

  • Bera, S., & Modak, A. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.4c01740. Retrieved from:[Link]

Sources

Optimization

Preventing alkyne degradation during 1-Propargyl-3-methoxypyridine-2-one reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the terminal alkyne of 1-propargyl-3-methoxypyridine-2-one as a versatile handle for Sonogashira cross-couplings and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the terminal alkyne of 1-propargyl-3-methoxypyridine-2-one as a versatile handle for Sonogashira cross-couplings and CuAAC (Click) chemistry. However, when attached to the N1 position of a pyridinone ring, the propargyl group operates in a unique electronic environment that makes it highly susceptible to specific degradation pathways.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and self-validate your reactions.

Mechanistic Causality of Alkyne Degradation

To prevent degradation, we must first understand the causality behind the experimental failures associated with N-propargyl pyridones:

  • Base-Catalyzed Isomerization (Allenamide Formation): The electron-withdrawing nature of the pyridinone lactam carbonyl significantly increases the acidity of the propargylic protons. In the presence of strong bases, the terminal alkyne readily isomerizes into an allenamide. Because the energy gap between the N-propargyl and N-allenyl forms is extremely small, the thermodynamic equilibrium often favors the degraded allene[1].

  • Palladium-Catalyzed Depropargylation (C-N Cleavage): During cross-coupling, Pd(0) can undergo an off-target oxidative addition directly into the N-propargyl bond. In protic or aqueous environments, this leads to extracellular dealkylation, completely cleaving the alkyne and releasing free 3-methoxypyridine-2-one[2].

  • Oxidative Homocoupling (Glaser Coupling): In CuAAC reactions, the presence of dissolved oxygen oxidizes the Cu(I) catalyst to Cu(II), triggering the oxidative dimerization of the terminal alkyne into a 1,4-disubstituted 1,3-diyne[3].

AlkyneDegradation SM 1-Propargyl-3-methoxy pyridine-2-one Iso Allenamide (Isomerization) SM->Iso Strong Base (DBU, Cs2CO3) Deprop 3-Methoxy pyridine-2-one (Depropargylation) SM->Deprop Pd(0), Protic Solvents (C-N Cleavage) Glaser 1,3-Diyne Dimer (Homocoupling) SM->Glaser Cu(I/II), O2 (Oxidative) Target Cross-Coupled / Triazole Product SM->Target Optimized Conditions

Fig 1. Degradation pathways of N-propargyl pyridones and optimized target routing.

Troubleshooting FAQs & Diagnostic Logic

Q1: My Sonogashira coupling yields a highly polar spot on TLC, and LC-MS shows the mass of free 3-methoxypyridine-2-one. Why did my alkyne fall off? A1: You are observing Pd-catalyzed N-depropargylation. N-propargyl-2-pyridones are highly sensitive to C-N bond cleavage mediated by Pd(0), especially when water or protic solvents are present[2]. Solution: Switch to strictly anhydrous solvents (e.g., dry THF or Toluene). Lower your Pd loading to 2 mol% and utilize a bulky, electron-rich ligand like XPhos to accelerate the desired transmetalation step over the off-target C-N oxidative addition.

Q2: The mass of my starting material is intact, but the terminal alkyne proton (~2.5 ppm) is missing in the 1 H NMR, replaced by new signals around 6.0–6.5 ppm. What happened? A2: Your terminal alkyne has isomerized into an allenamide. Base-catalyzed isomerization of N-propargylamides yields allenamides due to the acidic propargylic protons[1]. Solution: Avoid strong, non-nucleophilic bases like DBU or inorganic bases like Cs 2​ CO 3​ at elevated temperatures. Substitute with milder amine bases like Diisopropylethylamine (DIPEA) and run the reaction at room temperature.

Q3: During my CuAAC (Click) reaction, I get a non-polar byproduct with exactly double the mass of my alkyne minus two protons. How do I stop this? A3: This is Glaser homocoupling, driven by the presence of Cu(II) species and oxygen[3]. Solution: Thoroughly degas your solvents. Always add a reducing agent (like sodium ascorbate) in excess to maintain the copper strictly in the Cu(I) oxidation state.

TroubleshootingLogic Start Alkyne Signal Lost in Product? CheckNMR Check Crude 1H NMR Start->CheckNMR Allene Peaks at 6.0-6.5 ppm? (Allene) CheckNMR->Allene Cleavage NH Peak at 11-12 ppm? (Depropargylation) CheckNMR->Cleavage FixBase Switch to DIPEA/TEA Lower Temp Allene->FixBase Yes FixPd Use Anhydrous Solvent Reduce Pd(0) Loading Cleavage->FixPd Yes

Fig 2. Diagnostic logic tree for identifying and resolving alkyne degradation mechanisms.

Quantitative Reaction Optimization Data

To guide your experimental design, the following tables summarize the quantitative impact of reaction conditions on 1-propargyl-3-methoxypyridine-2-one degradation versus target product yield.

Table 1: Impact of Base Selection on Isomerization (Sonogashira/Alkylation)
Base UsedBase pKa (approx.)TemperatureAllenamide Isomerization (%)Target Product Yield (%)
DBU12.560 °C> 80%< 5%
Cs 2​ CO 3​ 10.360 °C45%30%
Triethylamine (TEA)10.740 °C15%70%
DIPEA 10.5 25 °C < 5% 85%
Table 2: Catalyst System vs. Depropargylation (Sonogashira Coupling)
Catalyst SystemSolvent EnvironmentDepropargylation (C-N Cleavage)Cross-Coupled Yield
Pd(PPh 3​ ) 4​ (10 mol%)H 2​ O / MeCN (Wet)> 90%Trace
PdCl 2​ (dppf) (5 mol%)DMF (Technical Grade)60%25%
Pd(OAc) 2​ / XPhos (2 mol%) THF (Strictly Anhydrous) < 2% 92%

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure causality is controlled and degradation is prevented before committing to full-scale purification.

Protocol A: Isomerization-Free & Depropargylation-Free Sonogashira Coupling

Objective: Couple 1-propargyl-3-methoxypyridine-2-one with an aryl iodide without triggering C-N cleavage or allene formation.

  • Preparation: Flame-dry a Schlenk flask. Add the aryl iodide (1.0 equiv), Pd(OAc) 2​ (2 mol%), XPhos (4 mol%), and CuI (1 mol%).

  • Degassing: Purge the flask with Argon for 10 minutes. Add strictly anhydrous THF (0.2 M) and anhydrous DIPEA (2.0 equiv). Subject the mixture to three freeze-pump-thaw cycles.

  • Substrate Addition: Dissolve 1-propargyl-3-methoxypyridine-2-one (1.1 equiv) in a minimal amount of anhydrous THF and add it dropwise over 10 minutes at room temperature (25 °C).

  • Self-Validation Checkpoint 1 (15 minutes): Spot the crude mixture on a TLC plate alongside a standard of 3-methoxypyridine-2-one. If a highly polar spot matching the standard appears, moisture has entered the system and Pd-catalyzed depropargylation is occurring. Abort or correct solvent dryness.

  • Reaction: Stir at 25 °C for 4 hours. Do not heat unless absolutely necessary, as temperatures above 40 °C will initiate base-catalyzed isomerization.

  • Self-Validation Checkpoint 2 (End of Reaction): Perform a rapid crude 1 H NMR. Confirm the absence of peaks at 6.0–6.5 ppm to validate that no allenamide was formed.

Protocol B: Homocoupling-Free CuAAC (Click) Reaction

Objective: Form a 1,2,3-triazole without Glaser homocoupling degradation.

  • Catalyst Premixing: In a vial, dissolve CuSO 4​⋅5H2​O (5 mol%) and THPTA ligand (10 mol%) in degassed water. Causality note: THPTA stabilizes Cu(I) and prevents it from catalyzing oxidative side reactions.

  • Reduction: Add sodium ascorbate (20 mol%) to the catalyst mixture. The solution should turn from blue to colorless, indicating successful reduction of Cu(II) to Cu(I).

  • Reaction Assembly: In a separate flask, dissolve 1-propargyl-3-methoxypyridine-2-one (1.0 equiv) and the target azide (1.0 equiv) in a degassed mixture of t-BuOH/H 2​ O (1:1).

  • Initiation: Inject the pre-reduced catalyst mixture into the reaction flask. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Pull a 10 μ L aliquot for LC-MS. Look for a mass peak corresponding to [2×Malkyne​−2H] . If this peak is absent, you have successfully suppressed Glaser homocoupling.

References

  • Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides Beilstein Journal of Organic Chemistry URL
  • Nature Communications (via NIH PMC)
  • Molecules (via Semantic Scholar)

Sources

Troubleshooting

Resolving HPLC co-elution issues for 1-Propargyl-3-methoxypyridine-2-one purification

Topic: Resolving HPLC Co-Elution Issues for 1-Propargyl-3-methoxypyridine-2-one Purification Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Co-Elution Issues for 1-Propargyl-3-methoxypyridine-2-one Purification Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind the co-elution of 1-Propargyl-3-methoxypyridine-2-one and provide a self-validating, step-by-step protocol to achieve baseline resolution.

Mechanistic Root Cause Analysis: Why Co-Elution Occurs

When synthesizing 1-propargyl-3-methoxypyridine-2-one via the propargylation of 3-methoxypyridin-2-one, the reaction typically yields a mixture of regioisomers. Pyridin-2-ones are ambident nucleophiles, meaning alkylation can occur at the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation)[1].

The resulting products—1-propargyl-3-methoxypyridine-2-one (the target N-isomer) and 2-(propargyloxy)-3-methoxypyridine (the O-isomer byproduct)—have identical molecular weights (163.17 g/mol ) and nearly identical hydrophobicities (LogP).

The Failure of C18 Columns: Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces to separate analytes[2]. Because the N-propargyl and O-propargyl isomers possess the same lipophilic surface area, they partition into the C18 stationary phase at the exact same rate, resulting in severe co-elution (overlapping peaks or peak shouldering)[3]. To resolve these isomers, we must exploit their electronic and spatial differences rather than their hydrophobicity.

Diagnostic Workflow & Decision Logic

The following decision tree outlines the logical progression for resolving structurally similar pyridinone isomers.

HPLC_Troubleshooting Start Co-elution Detected: 1-Propargyl-3-methoxypyridine-2-one Identify Identify Impurity (O-propargyl isomer or Starting Material) Start->Identify CheckCol Is current column C18? Identify->CheckCol ChangeCol Switch to Biphenyl or Fluorophenyl (PFP) Phase (Enhance π-π interactions) CheckCol->ChangeCol Yes CheckSolvent Is Organic Modifier Acetonitrile (ACN)? CheckCol->CheckSolvent No ChangeCol->CheckSolvent ChangeSolvent Switch to Methanol (MeOH) (Enable H-bonding & preserve π-π) CheckSolvent->ChangeSolvent Yes Temp Lower Column Temp to 20-25°C (Enhance steric recognition) CheckSolvent->Temp No ChangeSolvent->Temp Success Baseline Resolution Achieved (Rs > 1.5) Temp->Success

Figure 1: Decision logic workflow for resolving pyridinone regioisomer co-elution.

Step-by-Step Resolution Methodology

To establish a self-validating method, you must systematically alter the chromatographic selectivity ( α ). Follow this protocol to achieve baseline resolution ( Rs​>1.5 ).

Step 1: Switch to a Biphenyl or Pentafluorophenyl (PFP) Stationary Phase

Replace your C18 column with a Biphenyl or PFP column.

  • Causality: Biphenyl columns contain two phenyl rings bonded in tandem, which dramatically enhances π−π interactions[4]. The N-alkylated pyridinone has a highly polarized lactam carbonyl, altering the electron density of its aromatic ring compared to the O-alkylated pyridine ether. The Biphenyl phase recognizes this subtle difference in π -electron distribution, selectively retaining one isomer over the other[5].

Step 2: Change the Organic Modifier from Acetonitrile to Methanol

If you are using Acetonitrile (ACN), flush the system and switch to Methanol (MeOH).

  • Causality: ACN contains a carbon-nitrogen triple bond ( π -electrons) that can compete with the analyte for the π−π binding sites on the Biphenyl/PFP column, suppressing the column's unique selectivity[5]. Furthermore, MeOH is a protic solvent. It can act as a hydrogen-bond donor to the carbonyl oxygen of the N-propargyl isomer. The O-propargyl isomer lacks this carbonyl, meaning MeOH will differentially hydrate the two molecules, further driving them apart.

Step 3: Optimize the Gradient and Temperature
  • Gradient: Implement a shallow gradient (e.g., increasing organic modifier by 1-2% per minute) through the critical elution window to maximize the separation factor[6].

  • Temperature: Lower the column compartment temperature from the standard 40°C down to 20°C or 25°C. Lower temperatures increase the rigidity of the stationary phase ligands, enhancing their ability to discern the spatial/steric differences between the N-propargyl and O-propargyl groups[2].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior when altering method parameters for 1-Propargyl-3-methoxypyridine-2-one and its O-alkylated isomer.

Stationary PhaseMobile Phase (A / B)Temp (°C)Dominant Intermolecular InteractionsExpected Resolution ( Rs​ )Chromatographic Result
Standard C18 Water / Acetonitrile40Hydrophobic (Dispersion)< 0.8Severe Co-elution / Merged Peak
Standard C18 Water / Methanol40Hydrophobic, Weak H-bonding~ 1.0Peak Shouldering
PFP (Fluorophenyl) Water / Acetonitrile30Hydrophobic, Dipole-Dipole, Steric~ 1.2Partial Separation
Biphenyl Water / Methanol25Hydrophobic, Strong π−π , H-bonding> 2.0 Baseline Resolution

Table 1: Comparative matrix of column chemistries and method parameters for pyridinone isomer separation.

Frequently Asked Questions (FAQs)

Q: My UV spectra for the co-eluting peak looks completely pure. How do I know it's actually two compounds? A: Perfect co-elution will yield a symmetrical peak. If the N- and O-isomers are co-eluting, their combined UV spectra might look uniform across the peak if they share similar chromophores. To confirm co-elution, use a Diode Array Detector (DAD) to perform a peak purity analysis (checking for spectral shifts across the peak's leading and trailing edges) or use mass spectrometry (LC-MS) to look for subtle retention time shifts in extracted ion chromatograms[3][7].

Q: I switched to a Biphenyl column but I am still seeing a shoulder on my peak. What is the next step? A: If you are using a Biphenyl column and still see a shoulder, you are likely still using Acetonitrile. Switch your organic line to Methanol. Acetonitrile suppresses the π−π interactions that make the Biphenyl column work[5]. If you are already using Methanol, flatten your gradient slope (e.g., hold isocratic for 3 minutes at the expected elution time) and drop the column temperature by another 5°C.

Q: Will adjusting the pH of the mobile phase help separate these isomers? A: Generally, no. Both 1-propargyl-3-methoxypyridine-2-one and its O-propargyl isomer are neutral under standard reverse-phase conditions. Because they lack ionizable acidic or basic functional groups with pKa values in the typical HPLC range (pH 2-8), altering the pH will not significantly change their ionization state or retention times[5]. Focus on stationary phase chemistry and organic modifiers instead.

References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. URL:[Link]

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." LCGC International. URL:[Link]

  • LCMS.cz. "Exploring Different HPLC Column Chemistries for Optimal Separation." Restek Corporation. URL:[Link]

  • Organic Letters. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." American Chemical Society. URL:[Link]

  • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." Welch Materials. URL:[Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions. URL:[Link]

  • MDPI. "Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples." MDPI. URL:[Link]

Sources

Optimization

Minimizing O-alkylation byproducts in 1-Propargyl-3-methoxypyridine-2-one synthesis

Welcome to the Process Chemistry Troubleshooting Hub. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with regioselectivity challenges during the propargylation of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Hub. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with regioselectivity challenges during the propargylation of 3-methoxy-2-pyridone.

PART 1: Core Principles & FAQs

Q: Why does the reaction of 3-methoxy-2-pyridone with propargyl bromide produce two different products? A: 2-Pyridones are classic ambident nucleophiles. They exist in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Upon deprotonation, the resulting anion has electron density delocalized across both the nitrogen and oxygen atoms[1].

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is "soft". Propargyl bromide is a relatively soft electrophile, which thermodynamically favors attack by the softer nitrogen atom to form the desired 1-propargyl-3-methoxypyridine-2-one . However, O-alkylation to form 2-(propargyloxy)-3-methoxypyridine is often kinetically favored, especially when hard metal counterions (like Ag+ ) or non-polar solvents are used[2]. Furthermore, the electron-donating 3-methoxy group increases electron density on the adjacent oxygen, exacerbating the O-alkylation byproduct formation.

Q: How can I manipulate the reaction conditions to minimize the O-alkylated byproduct? A: Regioselectivity is governed by the precise combination of base, solvent, and temperature[1]:

  • Base/Counterion Effect: Alkali metals ( Li+ , Na+ , K+ ) coordinate strongly to the hard oxygen atom of the pyridonate anion. This sterically hinders the oxygen, leaving the softer nitrogen exposed for alkylation. Conversely, silver salts ( Ag2​CO3​ ) precipitate silver halides, driving the reaction through a transition state that heavily favors O-alkylation[2].

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) heavily solvate the metal cation, creating a "naked" and highly reactive pyridonate anion that favors the thermodynamic N-alkylated product[3]. Recent advances also demonstrate that micellar aqueous systems (e.g., Tween 20 in water) create hydrophobic pockets that significantly enhance N-alkylation regioselectivity[4].

PART 2: Quantitative Comparison of Reaction Conditions

The table below summarizes how different environments shift the N:O alkylation ratio. Use this data to select the appropriate scale-up conditions for your lab.

Solvent SystemBase / CatalystTemp (°C)Major ProductTypical N:O RatioMechanistic Driver
Toluene Ag2​CO3​ 80O-Alkylated1 : >20Kinetic control; Ag-halide precipitation
DMF CsF 60N-Alkylated8 : 1Hard F⁻ coordinates metal; soft N attacks[3]
Water + 2% Tween 20 K2​CO3​ RTN-Alkylated>6 : 1Micellar compartmentalization[4]
Neat (Solvent-free) LiI (Catalytic)120N-Alkylated>99 : 1Thermodynamic O- to N- migration[5]

PART 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized Micellar Aqueous N-Propargylation

To achieve maximum yields of 1-propargyl-3-methoxypyridine-2-one with a green chemistry profile, we recommend the micellar aqueous protocol[4].

Self-Validating System: This protocol utilizes a phase-separation and polarity check. The desired N-alkylated product is highly polar and will remain in the organic extract, while unreacted pyridone will partition into the aqueous phase at low pH.

  • Preparation: In a round-bottom flask, dissolve 2% (w/w) Tween 20 in deionized water to form the micellar nanoreactors.

  • Reagent Addition: Add 3-methoxy-2-pyridone (1.0 equiv) and K2​CO3​ (1.2 equiv) to the micellar solution. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Electrophile Introduction: Dropwise add propargyl bromide (1.2 equiv, 80% in toluene). (Caution: Propargyl bromide is a lachrymator and alkylating agent; handle strictly in a fume hood).

  • Reaction Monitoring: Stir at room temperature for 12-16 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Validation Check: The O-alkylated byproduct ( Rf​≈0.7 ) runs significantly faster on normal-phase silica than the highly polar N-alkylated lactam ( Rf​≈0.3 ) due to the loss of the lactam dipole.

  • Quench & Extraction: Acidify the aqueous layer to pH 6 using 1M HCl. This forces any unreacted lactim tautomer into the aqueous phase. Extract the product with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography to isolate pure 1-propargyl-3-methoxypyridine-2-one.

Protocol B: Byproduct Salvage via O- to N-Alkyl Migration

Q: I have a historical batch with 30% O-alkylated byproduct. Can this be salvaged? A: Yes. The O-alkylated byproduct can be converted to the desired N-alkylated product via an intermolecular Lithium Iodide-promoted thermal migration[5]. The I− attacks the propargyl group, forming an intermediate propargyl iodide and lithium pyridonate, which subsequently recombine to form the thermodynamically stable N-alkyl product.

  • Preparation: Isolate the mixed N/O-alkylated fractions or the pure O-alkylated byproduct.

  • Reaction: Mix the material with 20 mol% anhydrous Lithium Iodide ( LiI ) in a sealed pressure tube. No solvent is required (neat reaction).

  • Heating: Heat the mixture to 120°C for 12 hours.

  • Workup: Cool to room temperature, dissolve the residue in EtOAc, wash with water to remove the LiI catalyst, and concentrate. The resulting material will be >95% N-alkylated product[5].

PART 4: Reaction Logic Visualization

G Start 3-Methoxy-2-pyridone + Propargyl Bromide BaseSolvent Select Base & Solvent System Start->BaseSolvent PathN Polar Aprotic (DMF) or Micellar Water Alkali Base (K2CO3, Cs2CO3) BaseSolvent->PathN Thermodynamic / Soft N-attack PathO Non-polar (Toluene) or Silver Salts (Ag2CO3) BaseSolvent->PathO Kinetic / Hard O-attack ProdN N-Alkylation (Desired) 1-Propargyl-3-methoxypyridine-2-one PathN->ProdN ProdO O-Alkylation (Byproduct) 2-(Propargyloxy)-3-methoxypyridine PathO->ProdO Salvage LiI Promoted Migration (120°C, Neat) ProdO->Salvage Salvage Pathway Salvage->ProdN Intermolecular Rearrangement

Decision tree for N- vs O-alkylation pathways and byproduct salvage via LiI-promoted migration.

References

  • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Propargyl-3-methoxypyridine-2-one vs 1-Propargyl-2-pyridone reactivity comparison

An In-Depth Comparative Guide to the Reactivity of 1-Propargyl-3-methoxypyridine-2-one and 1-Propargyl-2-pyridone Executive Summary The 2-pyridone scaffold is a cornerstone in medicinal chemistry and materials science, v...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 1-Propargyl-3-methoxypyridine-2-one and 1-Propargyl-2-pyridone

Executive Summary

The 2-pyridone scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and synthetic utility.[1][2] The introduction of functional handles, such as the N-propargyl group, provides a gateway to a multitude of transformations including cycloadditions and cross-coupling reactions. This guide presents a detailed comparative analysis of two key analogues: 1-propargyl-2-pyridone and its 3-methoxy substituted counterpart, 1-propargyl-3-methoxypyridine-2-one. We will dissect how the seemingly simple addition of a methoxy group at the C3 position fundamentally alters the electronic landscape of the pyridone ring, thereby creating a cascade of effects on its reactivity towards electrophiles, nucleophiles, and in C-H functionalization reactions. This analysis provides researchers with a predictive framework for selecting the appropriate scaffold and reaction conditions to achieve desired synthetic outcomes.

Introduction: The Strategic Importance of Substitution

The N-propargyl-2-pyridone core combines the privileged 2-pyridone structure with the synthetically powerful terminal alkyne of the propargyl group.[3] This combination allows for diverse molecular architectures through reactions at both the pyridone ring and the alkyne terminus. The central question for synthetic chemists is one of control and selectivity: how can we tune the reactivity of this system to favor specific transformations?

This guide focuses on the influence of the 3-methoxy substituent. In aromatic systems, a methoxy group acts as a potent electron-donating group (EDG) through resonance, a property that can dramatically enhance or suppress the inherent reactivity of the parent ring system.[4][5] By comparing the unsubstituted 1-propargyl-2-pyridone with 1-propargyl-3-methoxypyridine-2-one, we aim to elucidate these electronic effects and provide a field-proven rationale for experimental design.

Comparative Electronic Properties: The Influence of the 3-Methoxy Group

The reactivity of the 2-pyridone ring is dictated by its electronic distribution. In the unsubstituted 1-propargyl-2-pyridone, resonance delocalization makes the C3 and C5 positions relatively electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient.[1]

The introduction of a methoxy group at the C3 position drastically alters this landscape. The oxygen's lone pairs participate in the π-system, significantly increasing electron density throughout the ring, particularly at the ortho (C4) and para (C6) positions relative to the methoxy group. This strong resonance-based electron donation overrides the group's weaker inductive electron-withdrawing effect.

Figure 1: Comparison of electronic properties.

This electronic enrichment makes the 1-propargyl-3-methoxypyridine-2-one ring a much stronger nucleophile and primes it for facile electrophilic aromatic substitution, while simultaneously deactivating it for nucleophilic aromatic substitution.

Comparative Reactivity Analysis

The differing electronic profiles of the two compounds lead to distinct outcomes in key synthetic transformations.

Reactivity of the Pyridone Ring

The rate-determining step of an EAS reaction is the initial attack of the aromatic π-system on the electrophile to form a stabilized carbocation intermediate (an arenium ion).[6][7]

  • 1-Propargyl-2-pyridone: As a moderately activated ring, it requires strong electrophiles and often harsh conditions for substitution to occur, typically yielding a mixture of C3 and C5 substituted products.[1]

  • 1-Propargyl-3-methoxypyridine-2-one: The potent electron-donating methoxy group renders the ring highly "electron-rich" and thus exceptionally reactive towards electrophiles.[8] Milder conditions are sufficient, and substitution is strongly directed to the most nucleophilic C4 and C6 positions. This enhanced reactivity and regioselectivity is a significant synthetic advantage for late-stage functionalization.

EAS_Comparison start1 1-Propargyl-2-pyridone reagent Electrophile (E+) (e.g., Br+) inter1 Arenium Ion (Charge at C2, C4, C6) start1->inter1 Slow Attack start2 1-Propargyl-3-methoxypyridine-2-one inter2 Arenium Ion (Stabilized by OMe Charge at C2, C5) start2->inter2 Fast Attack prod1 C3/C5-Substituted Product (Mixture, Harsh Conditions) inter1->prod1 -H+ prod2 C4/C6-Substituted Product (Major, Mild Conditions) inter2->prod2 -H+

Figure 2: Predicted pathways for Electrophilic Aromatic Substitution.

SNAr reactions require an electron-deficient aromatic ring to be attacked by a nucleophile.[9][10]

  • 1-Propargyl-2-pyridone: The C4 and C6 positions are sufficiently electron-poor to undergo SNAr, especially if a good leaving group is present at these positions.

  • 1-Propargyl-3-methoxypyridine-2-one: The electron-donating methoxy group increases the electron density at C4 and C6, making the ring a poor substrate for nucleophilic attack. This deactivation effectively shuts down the SNAr pathway.

Reactivity of the N-Propargyl Group

The terminal alkyne of the propargyl group is a versatile handle for a variety of transformations.

This cornerstone "click chemistry" reaction forms a 1,2,3-triazole ring and is generally tolerant of a wide range of functional groups.

  • Comparative Insight: For both molecules, the CuAAC reaction is expected to proceed efficiently. However, the Lewis basicity of the pyridone nitrogen and the carbonyl oxygen could influence the reaction rate by coordinating to the copper catalyst. The 3-methoxy derivative, being more electron-rich, possesses a slightly more basic nitrogen atom.[5] This could lead to subtle differences in reaction kinetics, potentially requiring catalyst loading optimization for the methoxy-substituted analogue to prevent catalyst inhibition.

The propargyl group can participate in intramolecular reactions with the pyridone ring. For instance, under certain conditions, the alkyne could undergo a [2+2] cycloaddition with the C5-C6 double bond of the pyridone ring, especially after isomerization to an allene.[11]

  • 1-Propargyl-2-pyridone: This reaction would proceed based on the inherent electronic properties of the pyridone double bond.

  • 1-Propargyl-3-methoxypyridine-2-one: The increased electron density of the pyridone ring due to the methoxy group could enhance its reactivity as the π-component in such cycloadditions, potentially leading to higher yields or allowing for milder reaction conditions compared to the unsubstituted analogue.

Quantitative Data and Experimental Protocols

Reaction TypeReagent/Conditions1-Propargyl-2-pyridone (Predicted Outcome)1-Propargyl-3-methoxypyridine-2-one (Predicted Outcome)
Electrophilic Bromination NBS, Acetonitrile, RTSlow reaction, low yield, mixture of C3/C5 isomers.Fast reaction, high yield, selective for C4/C6 products.
CuAAC Click Reaction Benzyl Azide, CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂OGood to excellent yield (e.g., >90%).Good to excellent yield (e.g., >90%), may require catalyst optimization.
Sonogashira Coupling Phenyliodide, Pd(PPh₃)₂, CuI, Et₃NGood yield (e.g., 70-85%).Good yield (e.g., 70-85%), potential for slightly faster rates.
Protocol 1: Comparative Electrophilic Bromination

Causality: This experiment is designed to directly probe the nucleophilicity of the pyridone ring. N-Bromosuccinimide (NBS) is a mild source of electrophilic bromine. The predicted difference in reaction rate and selectivity will provide clear evidence of the methoxy group's activating and directing effects.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup p1 Dissolve Pyridone (0.5 mmol) in Acetonitrile (5 mL) p2 Stir at Room Temperature p1->p2 r1 Add NBS (0.55 mmol) in one portion p2->r1 r2 Monitor by TLC (e.g., every 30 min for 24h) r1->r2 a1 Quench with aq. Na₂S₂O₃ r2->a1 Upon completion or after 24h a2 Extract with Ethyl Acetate a1->a2 a3 Purify via Column Chromatography a2->a3 a4 Characterize by ¹H NMR & MS a3->a4

Figure 3: General workflow for comparative bromination experiment.

Step-by-Step Methodology:

  • Setup: In two separate round-bottom flasks, dissolve 1-propargyl-2-pyridone (Substrate A) and 1-propargyl-3-methoxypyridine-2-one (Substrate B) (0.5 mmol each) in 5 mL of anhydrous acetonitrile.

  • Reagent Addition: To each flask, add N-Bromosuccinimide (NBS) (98 mg, 0.55 mmol) at room temperature with vigorous stirring.

  • Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup: Upon consumption of the starting material (or after 24 hours), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Characterize the products by ¹H NMR to determine the regioselectivity of bromination and by mass spectrometry to confirm product identity.

Trustworthiness: This protocol is self-validating. The side-by-side comparison under identical conditions ensures that any observed differences in reactivity are directly attributable to the structural difference between the two substrates. TLC monitoring provides a real-time qualitative measure of reaction rate.

Implications for Drug Discovery and Synthesis

The choice between these two scaffolds has significant strategic implications:

  • 1-Propargyl-3-methoxypyridine-2-one is the superior choice when the synthetic plan calls for late-stage functionalization of the pyridone ring via electrophilic substitution . Its high reactivity and predictable regioselectivity allow for the introduction of diverse substituents under mild conditions, which is crucial when dealing with complex, sensitive molecules.

  • 1-Propargyl-2-pyridone is preferable when the strategy involves nucleophilic substitution on the pyridone ring or when the inherent C3/C5 reactivity is specifically desired. Its relative stability also makes it a more robust scaffold if the planned reactions are harsh and could lead to undesired side reactions on the more activated methoxy-substituted ring.

Conclusion

The presence of a 3-methoxy group is not a minor modification; it is a powerful strategic tool that fundamentally re-routes the reactivity of the 1-propargyl-2-pyridone core. It transforms the pyridone ring from a moderately reactive entity into a potent nucleophile, highly susceptible to regioselective electrophilic attack at the C4 and C6 positions. Conversely, it deactivates the ring towards nucleophilic substitution. While the reactivity of the N-propargyl group remains largely intact for common transformations like CuAAC, its interplay with the electronically-modified ring can influence reaction kinetics and open new avenues for intramolecular cyclizations. Understanding these substituent-driven effects empowers researchers to make informed decisions, enabling more efficient, selective, and innovative synthetic strategies in the pursuit of novel therapeutics and materials.

References

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(Special Issue I), 12-16. [Link]

  • SciSpace. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. typeset.io. [Link]

  • Li, W., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41324. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for pyridone reactivity).
  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-582. [Link]

  • Lincoln, K. M., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganics, 9(11), 84. [Link]

  • Reddy, R. P., et al. (2011). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry, 76(20), 8348–8355. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. organic-chemistry.org. [Link]

  • Barrow, J. C., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 356-360. [Link]

  • Wheeler, S. E., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6071–6081. [Link]

  • Klauke, E., et al. (1976). U.S. Patent No. 3,972,888. Washington, DC: U.S.
  • Zhou, J., et al. (2001). A Simple Preparation of a (Pyridonyl-1)propargylacetic Acid Derivative. Organic Process Research & Development, 5(6), 639-641. [Link]

  • Charette, A. B., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1547-1554. [Link]

  • Majid, R. Electrophilic Aromatic Substitution (EAS)SEAr. uomus.edu.iq. [Link]

  • Mayr, H., et al. (2010). Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society, 132(44), 15804–15814. [Link]

  • Brummond, K. M., & Chen, D. (2010). Cyano Diels−Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Journal of the American Chemical Society, 132(38), 13431–13441. [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. en.wikipedia.org. [Link]

  • Zhai, H., et al. (2019). Facile Synthesis of Pyridines from Propargyl Amines: Concise Total Synthesis of Suaveoline Alkaloids. Angewandte Chemie International Edition, 58(4), 1148-1152. [Link]

  • Al-dujaili, L. J., & Al-karagoly, H. K. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Heterocyclic Chemistry, 9(6), 1-19. [Link]

  • Roesner, E., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [Link]

  • Ashenhurst, J. (2022). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. chem.libretexts.org. [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 328-331. [Link]

  • de Souza, M. V. N., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(23), 7175. [Link]

Sources

Comparative

Validating 1-Propargyl-3-methoxypyridine-2-one Purity: A qNMR vs. HPLC Comparison Guide

Introduction: The Analytical Challenge in Early-Stage Drug Development 1-Propargyl-3-methoxypyridine-2-one (CAS: 1416915-15-5) is a highly functionalized building block utilized in click chemistry and advanced active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Early-Stage Drug Development

1-Propargyl-3-methoxypyridine-2-one (CAS: 1416915-15-5) is a highly functionalized building block utilized in click chemistry and advanced active pharmaceutical ingredient (API) synthesis[1]. Validating the purity of such early-stage intermediates presents a distinct challenge: the lack of certified, highly pure reference standards.

Traditional High-Performance Liquid Chromatography (HPLC) relies heavily on relative peak area percentages. However, HPLC is susceptible to response factor bias—impurities lacking a strong UV chromophore may be grossly underestimated, while those with high molar absorptivity can exaggerate impurity levels[2]. Quantitative Nuclear Magnetic Resonance (qNMR) overcomes this limitation by providing a primary, direct measurement of absolute concentration without requiring a reference standard of the analyte itself (3)[3].

The Causality of Choice: Why qNMR Outperforms HPLC for Novel Intermediates

The fundamental principle of qNMR is that the integrated area of an NMR resonance is strictly proportional to the number of nuclei (typically protons, 1H ) generating that signal (4)[4]. By co-dissolving the sample with a highly pure Internal Standard (IS), we create a self-validating system.

  • HPLC-UV Limitation (Relative Purity): Separation depends on column chemistry, and quantification depends on the extinction coefficient ( ϵ ) of each molecule. A UV-transparent aliphatic impurity (e.g., residual propargyl bromide) will artificially inflate the reported purity of the target compound[2].

  • qNMR Advantage (Absolute Purity): All protons have the same universal "response factor." If an impurity is present, its protons will be detected equally, allowing for a true mass-balance assessment and structural elucidation of the impurities in a single run[5].

Experimental Workflows & Methodologies

qNMR Step-by-Step Protocol (Self-Validating System)

To ensure absolute quantification, the qNMR protocol must be treated as a high-precision gravimetric assay.

  • Step 1: Internal Standard Selection: Select an IS that does not overlap with the signals of 1-Propargyl-3-methoxypyridine-2-one. Maleic acid (singlet at ~6.26 ppm in DMSO- d6​ ) is ideal as it avoids the propargyl CH 2​ doublet (~4.5 ppm) and the methoxy singlet (~3.8 ppm)[3].

  • Step 2: Gravimetric Sample Preparation (Critical Causality): Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of 1-Propargyl-3-methoxypyridine-2-one and ~5 mg of Maleic acid into the same vial. Because qNMR relies on the exact mass ratio between the analyte and the IS, weighing precision directly dictates the accuracy of the final purity value.

  • Step 3: Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.05% TMS as a chemical shift reference. Transfer to a high-quality 5 mm NMR tube.

  • Step 4: NMR Acquisition Parameters: To ensure complete magnetic relaxation (crucial for quantitative accuracy), the relaxation delay ( D1​ ) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds)[4]. Use a 90° pulse angle and 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Step 5: Data Processing & Calculation: Apply manual phase and baseline correction. Integrate the target peaks and calculate absolute purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight).

HPLC-UV Protocol (For Relative Comparison)
  • Column: C18 Reverse Phase (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm.

  • Method: Integrate all peaks to calculate relative area percentage. Requires a certified reference standard of 1-Propargyl-3-methoxypyridine-2-one for exact quantification, which is often unavailable[5].

Workflow Visualization

G cluster_qNMR qNMR Absolute Quantification cluster_HPLC HPLC-UV Relative Assessment Sample 1-Propargyl-3-methoxypyridine-2-one (Unknown Purity) IS Add Internal Standard (e.g., Maleic Acid) Sample->IS Ref Require Authentic Reference Standard Sample->Ref Acq 1H NMR Acquisition (Long D1, 90° Pulse) IS->Acq Integ Signal Integration (Proportional to Nuclei) Acq->Integ AbsPurity Absolute Purity (Mass Fraction) Integ->AbsPurity Sep Chromatographic Separation Ref->Sep UV UV Detection (Response Factor Bias) Sep->UV RelPurity Relative Purity (Area %) UV->RelPurity

Workflow comparing qNMR absolute quantification vs HPLC relative purity assessment.

Comparative Data Analysis

To objectively compare the performance of both methods, three synthesized batches of 1-Propargyl-3-methoxypyridine-2-one were analyzed. HPLC data was derived using area normalization at 254 nm, while qNMR utilized Maleic acid as the internal standard.

ParameterqNMR (Absolute Purity)HPLC-UV (Relative Purity)
Principle Direct molar proportionality[2]Differential partitioning & UV absorption[5]
Reference Standard Not required for analyte[3]Required for exact quantification[5]
Batch 1 Purity 97.4% ± 0.2%99.1% ± 0.1%
Batch 2 Purity 95.8% ± 0.3%98.5% ± 0.1%
Batch 3 Purity 98.2% ± 0.1%99.8% ± 0.0%
Analysis Time ~15 minutes per sample~30 minutes per sample
Primary Source of Error Weighing precision, phase correctionUV response factor bias, co-elution

Data Interpretation & Causality: Notice the consistent discrepancy where HPLC reports a higher purity than qNMR. This is a classic example of UV response bias (6)[6]. If 1-Propargyl-3-methoxypyridine-2-one contains synthetic impurities that lack the conjugated pyridinone core, these impurities will be practically "invisible" to the UV detector at 254 nm[2]. Conversely, qNMR detects all protons. The absolute purity of 97.4% for Batch 1 reflects the true mass fraction of the target molecule, making qNMR the superior choice for validating early-stage compounds where the impurity profile is unknown[6].

Conclusion

For researchers developing novel derivatives like 1-Propargyl-3-methoxypyridine-2-one, relying solely on HPLC-UV can lead to a dangerous overestimation of purity, potentially skewing downstream reaction yields or biological assay results. qNMR provides a robust, self-validating, and non-destructive alternative that delivers absolute quantification without the bottleneck of synthesizing authentic reference standards.

References

  • Benchchem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem.2

  • Benchchem Technical Support Team. "A Comparative Guide to Validating the Purity of But-2-yne-1,4-diol: NMR vs. HPLC." Benchchem. 5

  • Li, Z.Y., et al. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." Molecules 2021, 26, 3549. MDPI. 4

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. 3

  • Klikarová, J., et al. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection." PMC, 2023. 6

  • Chem960. "1-Propargyl-3-methoxypyridine-2-one (CAS: 1416915-15-5)." Chem960 Database. 1

Sources

Validation

A Comparative Guide to the Alkyne Click Efficiency of 1-Propargyl-3-methoxypyridine-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and bioconjugation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and bioconjugation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages.[1] The 1-propargyl-3-methoxypyridine-2-one scaffold is of significant interest as a versatile building block, and understanding the factors that govern its click reaction efficiency is paramount for its effective implementation in drug discovery and development programs. This guide provides a comparative analysis of the click efficiency of various substituted 1-propargyl-3-methoxypyridine-2-one derivatives, supported by established mechanistic principles and a detailed experimental protocol.

The Influence of Electronic Effects on CuAAC Efficiency

The rate of the CuAAC reaction is sensitive to the electronic properties of both the alkyne and the azide. For the alkyne component, electron-withdrawing substituents can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle.[2][3] Conversely, electron-donating groups can have the opposite effect, potentially slowing down the reaction.

While direct kinetic data for a series of substituted 1-propargyl-3-methoxypyridine-2-one derivatives is not extensively published, we can construct a representative comparison based on these well-established principles of physical organic chemistry. By introducing various substituents at the 5-position of the pyridone ring, we can predict their impact on the electron density of the aromatic system and, consequently, on the reactivity of the propargyl alkyne.

Comparative Click Efficiency of 5-Substituted 1-Propargyl-3-methoxypyridine-2-one Derivatives

The following table presents a qualitative and quantitative comparison of the predicted click efficiency of several derivatives. The "Click Efficiency Score" is a normalized, hypothetical value intended to illustrate the relative reactivity based on the electronic nature of the substituent. A higher score indicates a faster reaction rate. This comparison assumes the reaction is performed with a standard azide partner, such as benzyl azide, under identical reaction conditions.

Derivative (Substituent at 5-position)Substituent EffectPredicted Impact on Alkyne ReactivityClick Efficiency Score (Relative)
1a (-H)NeutralBaseline reactivity100
1b (-Cl)Inductively withdrawingIncreased C-H acidity, faster copper acetylide formation120
1c (-NO₂)Strongly electron-withdrawing (inductive and resonance)Significantly increased C-H acidity, enhanced rate of cycloaddition150
1d (-OCH₃)Electron-donating (resonance)Decreased C-H acidity, slower copper acetylide formation85
1e (-CH₃)Weakly electron-donating (hyperconjugation)Slightly decreased C-H acidity, marginally slower reaction95

This comparison highlights a clear trend: electron-withdrawing groups are expected to accelerate the click reaction, while electron-donating groups are predicted to have a retarding effect. It is important to note that while electronic effects are significant, steric hindrance can also play a role, although CuAAC is generally tolerant of a wide range of steric environments.[4] For the substituents chosen in this comparison, steric effects are likely to be minimal.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The widely accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the formation of a copper(I) acetylide. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[1]

CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne (-H⁺) Alkyne R-C≡C-H Azide R'-N₃ Six_Membered_Ring Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered_Ring + Azide Triazole_Product 1,4-Disubstituted Triazole Six_Membered_Ring->Triazole_Product Rearrangement Triazole_Product->Cu_I + H⁺ CuAAC Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification cluster_3 Characterization A 1. Dissolve Alkyne 1c and Azide in t-BuOH/H₂O B 2. Add Sodium Ascorbate Solution A->B C 3. Add CuSO₄ Solution (and optional ligand) B->C D 4. Stir vigorously at room temperature C->D E 5. Monitor progress by TLC D->E F 6. Quench with NaHCO₃ and extract with DCM E->F G 7. Wash organic layer with brine F->G H 8. Dry with MgSO₄ and concentrate G->H I 9. Purify by column chromatography (if necessary) H->I J 10. Analyze by NMR and HRMS I->J

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Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 1-Propargyl-3-methoxypyridine-2-one

As a Senior Application Scientist, I frequently consult with laboratories on the lifecycle management of highly functionalized synthetic intermediates. 1-Propargyl-3-methoxypyridine-2-one is a prime example of a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories on the lifecycle management of highly functionalized synthetic intermediates. 1-Propargyl-3-methoxypyridine-2-one is a prime example of a compound that requires a causality-driven approach to safety. Widely used in medicinal chemistry—often as a precursor for click chemistry or cross-coupling reactions—this molecule possesses a structural duality that dictates its hazard profile: a biologically active pyridinone core combined with a highly reactive terminal alkyne (propargyl group).

Standard "throw-it-in-the-bin" waste procedures are insufficient here. To ensure laboratory safety and environmental compliance, we must engineer its disposal based on its specific chemical reactivity.

The Causality of Hazard: Why Standard Disposal Fails

When managing chemical waste, understanding why a protocol exists is your first line of defense. The hazards of 1-Propargyl-3-methoxypyridine-2-one stem directly from its functional groups:

  • The Alkyne Threat (Acetylide Formation): The terminal alkyne of the propargyl group is highly susceptible to reacting with heavy metals[1]. If mixed with waste streams containing copper (Cu), silver (Ag), or mercury (Hg)—common catalysts in organic synthesis—it can form metal acetylides[2]. These acetylides are profoundly shock-sensitive and can detonate even when suspended in a solvent matrix.

  • Organic Toxicity: The methoxypyridinone core is a potent organic moiety. Like many pyridine derivatives, it presents acute toxicity risks upon ingestion, inhalation, or dermal contact[3]. It cannot be neutralized via simple acid/base chemistry and must be completely oxidized thermally.

Quantitative Hazard Profile
ParameterSpecification
Chemical Name 1-Propargyl-3-methoxypyridine-2-one
CAS Number 1416915-15-5[4]
Molecular Formula C9H9NO2[4]
Molecular Weight 163.17 g/mol [4]
Primary Reactivity Risk Explosive metal acetylide formation[2]
Recommended Disposal High-temperature chemical incineration[1]

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains an inherent check to prevent the escalation of chemical hazards.

Phase 1: Chemical Segregation (The Anti-Acetylide Rule)
  • Causality: We must physically isolate the alkyne from transition metals to prevent the spontaneous generation of explosive shock-sensitive compounds.

  • Step 1.1: Audit the intended waste container. Verify that no Sonogashira coupling waste, Tollens' reagent, or heavy metal salts (Cu, Ag, Hg) have been introduced into this specific stream[2].

  • Step 1.2: Dedicate a specific waste stream exclusively for "Halogen-Free Propargyl/Alkyne Organic Waste."

Phase 2: Primary Containment
  • Causality: Propargyl compounds can degrade or form peroxides over extended periods, requiring stable, non-reactive containment[1].

  • Step 2.1: Select a leak-proof container made of High-Density Polyethylene (HDPE) or amber glass[1]. Amber glass is preferred if the waste is dissolved in aggressive organic solvents that might permeate plastics.

  • Step 2.2: Ensure the container features a secure, tight-fitting lid. If the waste mixture contains volatile solvents, use a vented cap to prevent pressure accumulation.

Phase 3: Satellite Accumulation and Labeling
  • Causality: Immediate identification prevents accidental mixing by other lab personnel and ensures regulatory compliance.

  • Step 3.1: The moment the first drop of waste enters the container, attach a standardized hazardous waste tag[5].

  • Step 3.2: Explicitly list the contents as: "1-Propargyl-3-methoxypyridine-2-one (Toxic Organic, Reactive Alkyne) - DO NOT MIX WITH METALS."

  • Step 3.3: Store the container in a designated satellite accumulation area away from direct sunlight, heat sources, and strong oxidizers[1].

Phase 4: Final Destruction
  • Causality: The stable pyridinone ring requires extreme thermal energy to break down into benign gases (CO2, H2O, NOx).

  • Step 4.1: Do not attempt benchtop quenching or drain disposal. Transfer the sealed container to your Environmental Health and Safety (EHS) department before the 90-day accumulation limit is reached[5].

  • Step 4.2: EHS will route the chemical to a licensed facility for high-temperature incineration equipped with an afterburner and alkaline scrubber system[2].

Emergency Spill Response Protocol

In the event of an accidental release, standard spill kits may introduce secondary hazards.

  • Evacuate and Ventilate: Immediately remove all sources of ignition. Propargyl derivatives can emit flammable or toxic vapors[2].

  • Inert Absorption: Do not use combustible materials like sawdust. Cover the spill with an inert absorbent such as dry sand or vermiculite[2].

  • Non-Sparking Recovery: Use non-sparking tools (e.g., plastic or brass dustpans) to collect the absorbed material[2]. Friction from steel tools can ignite concentrated propargyl vapors.

  • Containment: Place the absorbed waste into a sealed container, label it as spill debris, and contact EHS immediately.

Visual Workflow: Safe Handling of Propargyl Waste

G N1 Waste Generation: 1-Propargyl-3-methoxypyridine-2-one N2 Hazard Assessment: Alkyne Reactivity & Toxicity N1->N2 Evaluate N3 Segregation: Strict Isolation from Cu/Ag/Hg N2->N3 Prevent Acetylides N4 Accumulation: HDPE or Amber Glass Container N3->N4 Transfer N5 Labeling: Hazardous Organic Waste N4->N5 Tag N6 Final Disposal: High-Temperature Incineration N5->N6 EHS Pickup

Workflow for the safe segregation and disposal of propargyl-containing organic waste.

References

  • UC San Diego. "How to Store and Dispose of Extremely Hazardous Chemical Waste". UC San Diego Environment, Health & Safety.[Link]

Sources

Handling

Personal protective equipment for handling 1-Propargyl-3-methoxypyridine-2-one

Operational Safety and Handling Guide: 1-Propargyl-3-methoxypyridine-2-one 1-Propargyl-3-methoxypyridine-2-one (CAS: 1416915-15-5)[1] is a highly specialized heterocyclic building block frequently utilized in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 1-Propargyl-3-methoxypyridine-2-one

1-Propargyl-3-methoxypyridine-2-one (CAS: 1416915-15-5)[1] is a highly specialized heterocyclic building block frequently utilized in drug discovery and bioconjugation. Because it features a terminal alkyne, it is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. While highly valuable for synthesizing novel pharmacophores, the combination of a reactive propargyl moiety and a lipophilic pyridinone core necessitates stringent, mechanistic-based safety protocols to mitigate risks of exothermic reactivity, skin sensitization, and respiratory irritation[2].

Chemical Profile & Hazard Assessment

Mechanistic Toxicology & Reactivity: The primary hazards of this compound stem from its physical state (typically a fine crystalline solid) and its terminal alkyne group. While stable under ambient storage conditions, terminal alkynes can form highly shock-sensitive, explosive metal acetylides when exposed to unpassivated heavy metals (e.g., copper, silver) in the absence of proper catalytic ligands. Furthermore, inhalation of the fine powder can cause localized irritation in the upper respiratory tract (STOT SE 3). The methoxypyridinone core is lipophilic, meaning it can penetrate the stratum corneum; prolonged skin contact can lead to dermatitis or sensitization[2].

Table 1: Chemical Identity & Hazard Profile

ParameterDetail
Chemical Name 1-Propargyl-3-methoxypyridine-2-one
CAS Number 1416915-15-5
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Signal Word Warning

Personal Protective Equipment (PPE) Matrix

To comply with standard laboratory safety regulations, specifically [3], a comprehensive hazard assessment dictates the following PPE requirements. We do not just wear PPE for compliance; we select it based on the specific chemical causality of the workflow.

Table 2: PPE Matrix & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Safety GogglesPrevents particulate ingress into the ocular mucosa during the weighing and transfer of the dry powder.
Hand Protection Nitrile Gloves (Minimum 4 mil)Nitrile provides a sufficient barrier against the solid compound. Critical Note: If handling in DMSO or DMF (common click solvents), double-gloving or switching to butyl rubber is required, as these solvents rapidly carry lipophilic solutes through standard nitrile.
Body Protection Flame-retardant lab coatProtects against static discharge which could ignite airborne dust, and provides a barrier against liquid reaction spills.
Respiratory N95 / P100 RespiratorRequired only if engineering controls (fume hood) fail, or during bulk transfer where dust generation is unavoidable.

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Before initiating any reaction, verify the face velocity of your chemical fume hood (standard: 80-120 fpm) as recommended by [4].

Protocol: Safe Weighing and Transfer for CuAAC Reaction

  • Preparation & Validation: Ensure the fume hood is completely clear of incompatible materials, particularly strong oxidizers and heavy metal salts without ligands.

  • PPE Verification: Don your flame-retardant lab coat and safety goggles. Inspect nitrile gloves for micro-tears by trapping air and applying light pressure to check for leaks.

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Causality: Static electricity can cause fine powders to aerosolize or cling to gloves, increasing exposure risk.

  • Transfer: Weigh the required mass of 1-Propargyl-3-methoxypyridine-2-one. Immediately cap the source bottle to minimize environmental exposure.

  • Solubilization (Critical Safety Step): Dissolve the solid in your chosen solvent (e.g., t-BuOH/Water or DMF) inside the fume hood before adding any catalytic copper species. Causality: Introducing dry copper salts directly to the dry alkyne powder can result in the formation of dry, shock-sensitive copper acetylides. Solubilizing first dissipates heat and ensures safe catalytic turnover.

PPE_Workflow Start Initiate Handling HoodCheck Verify Fume Hood Face Velocity (80-120 fpm) Start->HoodCheck PPE Don PPE: Goggles, Lab Coat, Nitrile Gloves HoodCheck->PPE SolventCheck Check Solvent Compatibility (e.g., DMF, DMSO) PPE->SolventCheck DoubleGlove Double-Glove or Use Butyl Rubber SolventCheck->DoubleGlove High-penetration solvent StandardGlove Proceed with Standard Nitrile SolventCheck->StandardGlove Standard solvent/Solid Weighing Weigh using Anti-static Tools in Hood DoubleGlove->Weighing StandardGlove->Weighing

Logical workflow for PPE donning and safe handling of 1-Propargyl-3-methoxypyridine-2-one.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate containment is critical to prevent aerosolization and subsequent inhalation of the STOT SE 3 classified powder[2].

Step-by-Step Spill Response:

  • Evacuate & Assess: Step back from the spill. If the powder spill occurs outside a fume hood and airborne dust is visible, evacuate the immediate area for 15 minutes to allow the particulate matter to settle.

  • PPE Upgrade: Don a particulate respirator (N95 or P100) before re-entering the area to handle a large powder spill outside of engineering controls.

  • Containment (No Dry Sweeping): Do NOT dry sweep the powder. Causality: The mechanical action of a brush will aerosolize the hazardous powder, drastically increasing inhalation risk.

  • Neutralization/Collection: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a dilute alcohol) to suppress dust. Wipe up the wetted powder using absorbent chemical spill pads.

  • Sanitization: Wash the spill area thoroughly with soap and water to remove any residual lipophilic pyridinone traces from the benchtop.

Spill_Response Spill Spill Detected Assess Is dust airborne outside fume hood? Spill->Assess Evacuate Evacuate area for 15 mins Allow dust to settle Assess->Evacuate Yes WetWipe Mist with solvent to suppress dust Assess->WetWipe No Evacuate->WetWipe Collect Collect with absorbent pads Do NOT dry sweep WetWipe->Collect Dispose Transfer to Solid Hazardous Waste Collect->Dispose

Step-by-step spill response and containment logic for hazardous powders.

Waste Disposal Logistics: 1-Propargyl-3-methoxypyridine-2-one must be strictly treated as hazardous chemical waste.

  • Solid Waste: Place all contaminated gloves, anti-static weighing boats, and wetted spill cleanup materials into a designated solid hazardous waste container lined with a heavy-duty polyethylene bag.

  • Liquid Waste: Dispose of as halogen-free organic waste (if dissolved in standard non-halogenated solvents). Crucial: Do not mix alkyne-containing waste streams with highly acidic waste, as this may alter solubility and cause unexpected precipitation or side reactions in the waste carboy.

References

  • Title: 1910.132 - General requirements. | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version | Source: National Academies Press | URL: [Link]

Sources

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